The mTOR signaling pathway represents a critical regulatory nexus controlling cellular growth, proliferation, survival, and metabolism in response to environmental cues. As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, mTOR functions as a serine/threonine kinase that integrates inputs from growth factors, energy status, nutrients, and cellular stress to coordinate anabolic and catabolic processes. The pivotal role of mTOR in oncogenic processes has been firmly established across diverse cancer types, making it an attractive therapeutic target. Dysregulated mTOR signaling frequently occurs through various mechanisms including genetic mutations in pathway components, amplification of growth factor receptors, or loss of tumor suppressors such as PTEN, leading to uncontrolled cell growth and proliferation. The discovery and development of mTOR inhibitors, particularly the rapamycin analogs (rapalogs), represents a significant advancement in molecularly targeted cancer therapy, with temsirolimus being the first-in-class mTOR inhibitor to demonstrate clinical success in advanced renal cell carcinoma.
The mTOR kinase exists within two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 is characterized by the presence of raptor (regulatory-associated protein of mTOR) and is sensitive to acute inhibition by rapamycin and its analogs. This complex regulates key cellular processes including protein synthesis, lipid biogenesis, autophagy, and ribosomal biogenesis primarily through phosphorylation of downstream effectors S6K1 (p70 ribosomal S6 kinase) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). In contrast, mTORC2 contains rictor (rapamycin-insensitive companion of mTOR) rather than raptor and is generally insensitive to acute rapamycin treatment. mTORC2 regulates actin cytoskeleton organization and cell survival primarily through phosphorylation of AKT at Ser473, which fully activates this crucial survival kinase. The development of this compound and other rapalogs has provided not only therapeutic benefits but also important tools for dissecting the complexity of mTOR signaling in both normal physiology and disease states [1] [2].
This compound (CCI-779) is a water-soluble ester derivative of the natural compound rapamycin (sirolimus) that was specifically developed to improve upon the pharmacokinetic limitations of the parent compound. As a prodrug, this compound requires metabolic activation to exert its full therapeutic effects. The drug is administered exclusively via the intravenous route due to extensive first-pass metabolism that would limit oral bioavailability. Following IV infusion over 30-60 minutes, this compound demonstrates complex pharmacokinetic behavior characterized by rapid clearance from plasma and extensive metabolism primarily via hepatic CYP3A4 isoenzymes into multiple metabolites, with sirolimus representing the primary active metabolite. The conversion to sirolimus is notably less than dose-proportional, suggesting saturation of CYP3A4 metabolic capacity at higher dosing levels. This metabolic profile results in sustained exposure to active mTOR inhibitors for several days following a single infusion, supporting the once-weekly dosing schedule used in clinical practice [3] [1] [2].
The pharmacokinetic parameters of this compound and its active metabolite sirolimus demonstrate distinct profiles that collectively contribute to the drug's therapeutic activity. Following a 25 mg dose, this compound reaches maximum concentration at the end of infusion and exhibits a mean half-life of approximately 17.3 hours, with a volume of distribution of 172 L indicating extensive tissue penetration. In contrast, the active metabolite sirolimus reaches peak plasma concentrations 0.5-2 hours after the completion of infusion and demonstrates a substantially longer half-life of 54.6 hours, contributing to sustained mTOR inhibition throughout the dosing interval. Both compounds are extensively distributed into formed blood elements and demonstrate high plasma protein binding (87%). Elimination occurs predominantly via hepatic metabolism and biliary excretion, with 78% of administered dose recovered in feces and only 4.6% excreted in urine, suggesting minimal renal clearance. This pharmacokinetic profile supports the current dosing regimen of 25 mg administered as a weekly 30-60 minute intravenous infusion for approved indications [3] [4].
Table 1: Key Pharmacokinetic Parameters of this compound and Its Active Metabolite Sirolimus
| Parameter | This compound | Sirolimus |
|---|---|---|
| Time to Cmax | End of infusion | 0.5-2 hours after infusion |
| Half-life | 17.3 hours | 54.6 hours |
| Volume of Distribution | 172 L | Not specified |
| Protein Binding | 87% | Extensive |
| Primary Metabolism | Hepatic CYP3A4 to sirolimus | Further metabolism via CYP3A4 |
| Elimination Route | Feces (78%), Urine (4.6%) | Feces (78%), Urine (4.6%) |
| Clearance | 16.2 L/h | Not specified |
Table 2: Clinical Dosing Recommendations for this compound
| Indication | Recommended Dose | Frequency | Administration |
|---|---|---|---|
| Advanced Renal Cell Carcinoma | 25 mg | Once weekly | 30-60 minute IV infusion |
| Mantle Cell Lymphoma | 175 mg for 3 weeks, then 75 mg weekly | Once weekly | 30-60 minute IV infusion |
| With Strong CYP3A4 Inhibitors | Consider reduction to 12.5 mg weekly | Once weekly | 30-60 minute IV infusion |
| With Strong CYP3A4 Inducers | Consider increase to 50 mg weekly | Once weekly | 30-60 minute IV infusion |
| Mild Hepatic Impairment | Reduce to 15 mg weekly | Once weekly | 30-60 minute IV infusion |
The primary molecular mechanism of this compound involves allosteric inhibition of the mTOR complex 1 (mTORC1) through formation of a gain-of-function complex with the immunophilin FK506-binding protein 12 (FKBP12). The drug binds with high affinity to FKBP12, and this drug-protein complex subsequently interacts with the FRB domain of mTOR, sterically hindering access to the active site cleft and thereby inhibiting kinase activity. This specific binding mechanism disrupts the normal regulatory functions of mTORC1, ultimately leading to G1 phase cell cycle arrest through multiple downstream effects. Inhibition of mTORC1 prevents phosphorylation of its key substrates, S6K1 and 4E-BP1, which are critical regulators of protein synthesis and cell growth. Hypophosphorylated 4E-BP1 maintains tight binding to eukaryotic initiation factor 4E (eIF4E), preventing assembly of the translation initiation complex and thereby suppressing cap-dependent translation of specific mRNAs encoding proteins essential for cell cycle progression, including cyclin D1 and c-Myc. Concurrently, inhibition of S6K1 phosphorylation reduces ribosomal biogenesis and translation of 5'-TOP mRNAs, further contributing to the antiproliferative effects observed in sensitive tumor cells [3] [5] [1].
The specificity of this compound for mTORC1 versus mTORC2 represents a crucial aspect of its mechanism with important therapeutic implications. While this compound and other rapalogs directly inhibit mTORC1 through the FKBP12-dependent mechanism described above, they generally do not directly target mTORC2. However, prolonged exposure to this compound can indirectly inhibit mTORC2 assembly and function in certain cell types by sequestering mTOR molecules, making them unavailable for complex formation with rictor. This differential inhibition has significant consequences for downstream signaling, particularly through the AKT pathway. Acute inhibition of mTORC1 by this compound relieves the S6K1-mediated negative feedback loop on IRS-1 and PI3K, potentially leading to paradoxical activation of AKT at Thr308. However, with sustained treatment and subsequent inhibition of mTORC2, phosphorylation of AKT at Ser473 is diminished, potentially counteracting this compensatory activation and enhancing the antitumor effect. This temporal dimension of mTOR complex inhibition underscores the importance of treatment scheduling and duration in optimizing therapeutic efficacy [1] [2].
Beyond direct antiproliferative effects on tumor cells, this compound exerts significant antiangiogenic activity that contributes to its overall antitumor efficacy, particularly in highly vascularized tumors such as renal cell carcinoma. The antiangiogenic mechanism operates through mTORC1-dependent regulation of hypoxia-inducible factors (HIF-1α and HIF-2α), which serve as master regulators of the cellular response to hypoxia and key drivers of tumor angiogenesis. In renal cell carcinoma with von Hippel-Lindau (VHL) deficiency, HIF-α subunits accumulate constitutively, leading to persistent transcription of pro-angiogenic factors including vascular endothelial growth factor (VEGF). This compound further modulates this pathway by reducing both the synthesis and stability of HIF-α proteins, thereby diminishing VEGF production and secretion. This reduction in VEGF signaling disrupts the maintenance of tumor vasculature, leading to impaired endothelial cell proliferation, reduced tumor perfusion, and ultimately inhibition of tumor growth. This dual mechanism—direct antitumor activity combined with antiangiogenic effects—is particularly relevant in renal cell carcinoma, where angiogenesis driven by VHL loss represents a fundamental pathogenic mechanism [5] [6] [1].
Paradoxically, while this compound functions as an mTOR inhibitor with known immunosuppressive properties (as evidenced by the use of rapamycin in transplant medicine), it can also exhibit immunostimulatory effects in certain contexts, particularly when combined with cancer vaccines. Preclinical studies in murine models have demonstrated that this compound can enhance antitumor immunity when used in combination with heat shock protein-based vaccines targeting renal cell carcinoma and melanoma. The drug appears to promote the activation of effector CD8+ T-cells and enhance the formation of CD8+ memory cells following vaccination, resulting in increased interferon-γ production and enhanced cytotoxic T-cell responses. These immunostimulatory effects occur despite concurrent observations of decreased T-cell proliferation and increased abundance of regulatory T-cells, highlighting the complex interplay between mTOR inhibition and immune function. This paradoxical enhancement of vaccine efficacy suggests that the timing and context of mTOR inhibition relative to immune activation are critical determinants of the net immunologic outcome and provides a rationale for combining this compound with immunotherapeutic approaches in selected clinical settings [7].
The clinical development of this compound has yielded compelling evidence of efficacy in specific cancer types, most notably in advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). The pivotal phase III trial in previously untreated, poor-prognosis RCC patients demonstrated a significant overall survival advantage for this compound monotherapy compared to interferon-α alone or the combination of both agents. Patients receiving this compound alone achieved a median overall survival of 10.9 months compared to 7.3 months in the interferon-α group and 8.4 months in the combination group, establishing single-agent this compound as a standard first-line option for this patient population. The survival benefit was accompanied by a manageable toxicity profile, with rash, peripheral edema, hyperglycemia, and hyperlipidemia representing the most common treatment-related adverse events. Importantly, this trial provided proof-of-principle that molecular targeting of mTOR could yield clinically meaningful improvements in outcomes for advanced RCC, validating mTOR as a legitimate therapeutic target in this disease [5] [6].
In mantle cell lymphoma, this compound has demonstrated significant activity in the relapsed or refractory setting, leading to its approval in this indication in some regions. The efficacy in MCL is mechanistically linked to the role of mTOR signaling in regulating the translation of key oncoproteins, including cyclin D1, which is characteristically overexpressed in this lymphoma subtype due to the t(11;14) translocation. Clinical trials have established a dosing regimen of 175 mg weekly for three weeks followed by 75 mg weekly thereafter, with this initial higher loading dose intended to rapidly achieve therapeutic concentrations. Beyond its approved indications, this compound has been investigated in a variety of other malignancies, including endometrial cancer, where it has demonstrated promising activity in phase II trials, with partial responses observed in a subset of patients and disease stabilization in the majority. These findings have prompted further evaluation in combination regimens with cytotoxic agents and other targeted therapies across multiple tumor types [4] [6].
Table 3: Key Clinical Trial Results for this compound in Advanced Renal Cell Carcinoma
| Trial Parameter | This compound | Interferon-α | Combination Therapy |
|---|---|---|---|
| Median Overall Survival | 10.9 months | 7.3 months | 8.4 months |
| Hazard Ratio for Death | 0.73 (vs interferon) | Reference | 0.96 (vs interferon) |
| Progression-Free Survival | Significant improvement | Reference | Intermediate |
| Most Common Adverse Events | Rash, edema, hyperglycemia, hyperlipidemia | Asthenia | Mixed profile |
The evaluation of this compound activity in preclinical models employs standardized methodologies to assess its effects on mTOR signaling, cellular proliferation, and viability. For cell viability assays, representative RCC cell lines such as Caki-1 and 786-O are plated in clear-bottom 96-well tissue culture plates at densities ensuring subconfluent growth throughout the experiment. After 24 hours, cells are treated with this compound across a concentration range (typically 0.1-100 nM) or vehicle control in triplicate wells. Viability is quantified at 24, 48, 72, and 96 hours using the CellTiter-Glo Luminescent Assay, which measures ATP content as a surrogate for metabolically active cells. Inhibitory concentrations (IC50, IC30, and IC20) are calculated using nonlinear regression analysis in software such as GraphPad Prism. To specifically assess mTOR pathway inhibition, western blot analysis is performed on cells treated with clinically relevant concentrations of this compound (typically 1-20 nM) for varying durations. Cells are lysed using detergent-based buffers supplemented with protease and phosphatase inhibitors, and proteins are separated by SDS-PAGE before transfer to nitrocellulose membranes. Key signaling proteins assessed include phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46), total S6K1, total 4E-BP1, phospho-AKT (Ser473), and total AKT, with β-actin serving as a loading control. Densitometric analysis using software such as ImageJ allows for quantification of band intensity and determination of inhibition kinetics [8].
Xenograft models provide critical preclinical data on the antitumor efficacy of this compound in vivo. In standard protocols, immunodeficient mice are subcutaneously inoculated with RCC cell lines (e.g., Caki-1, 786-O) or patient-derived xenografts. When tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized into treatment groups receiving vehicle control, This compound (doses ranging from 1-20 mg/kg), or appropriate comparator agents. This compound is typically administered via intraperitoneal injection once daily or several times per week based on its pharmacokinetic profile. Tumor dimensions are measured regularly using calipers, and volumes are calculated using the formula: (shortest diameter² × longest diameter)/2. Mice are monitored for signs of toxicity, including weight loss, lethargy, and skin changes. At study endpoint, tumors are harvested for pharmacodynamic analysis to confirm target inhibition through immunohistochemical staining for phospho-S6 ribosomal protein (a direct marker of S6K1 activity) and assessment of proliferation markers such as Ki-67. Additional analyses may include evaluation of apoptosis (TUNEL staining), microvessel density (CD31 immunohistochemistry), and HIF-1α expression to characterize the antitumor mechanisms operative in vivo [8].
The immunomodulatory effects of this compound are assessed using syngeneic mouse models and T-cell functional assays. In treatment studies, mice bearing established RENCA (renal carcinoma) or B16 (melanoma) tumors are randomized to receive control, HSP-based vaccine alone, this compound alone, or the combination. This compound is typically administered intraperitoneally at 15 μg daily for specified durations, while vaccines consisting of tumor-specific antigens (e.g., CA9 for RENCA, gp100 for B16) complexed with heat shock protein Hsp110 are administered intradermally. Tumor measurements are performed regularly to assess therapeutic efficacy. For T-cell proliferation assays, lymphocytes harvested from naive mice or transgenic mice with T-cell receptors specific for tumor antigens (e.g., Pmel-1 mice) are labeled with CFSE and stimulated with antigen-pulsed dendritic cells in the presence or absence of this compound. Proliferation is assessed by flow cytometric analysis of CFSE dilution, while T-cell function is evaluated through ELISPOT assays for interferon-γ production and cytotoxic T-cell assays against target tumor cells. These comprehensive immunologic analyses help delineate the complex effects of mTOR inhibition on antitumor immunity [7].
Despite the clinical success of this compound in specific indications, several limitations have emerged that have guided subsequent drug development and combination strategies. A primary limitation is the feedback activation of AKT that can occur with mTORC1-selective inhibition due to relief of the S6K1-mediated negative feedback on IRS-1 and PI3K. This compensatory signaling can potentially limit the antitumor efficacy of this compound and contribute to the development of resistance. Additionally, the inability of first-generation rapalogs to directly inhibit mTORC2 represents another limitation, as mTORC2-mediated phosphorylation of AKT at Ser473 promotes cell survival and may counteract the therapeutic effects of mTORC1 inhibition. These limitations have motivated the development of second-generation mTOR inhibitors that competitively bind the ATP-binding site of mTOR and can inhibit both mTORC1 and mTORC2. Compounds such as Ku0063794 demonstrate superior suppression of downstream mTOR effectors in vitro and enhanced antiproliferative effects against RCC cell lines compared to this compound. However, interestingly, in vivo xenograft studies have not consistently demonstrated superior efficacy for these dual mTORC1/2 inhibitors compared to this compound, potentially due to additional effects of this compound on the tumor microenvironment, particularly its potent antiangiogenic activity [8] [9].
The future clinical development of this compound and other mTOR inhibitors focuses on several strategic approaches to overcome current limitations and expand therapeutic utility. Rational combination strategies represent a major direction, with ongoing clinical trials evaluating this compound in combination with other targeted agents, cytotoxic chemotherapy, and immunotherapeutic approaches. For example, in endometrial cancer, this compound is being investigated in combination with paclitaxel and carboplatin, bevacizumab, or ixabepilone. The identification of predictive biomarkers for response to this compound remains an active area of investigation, with potential candidates including PTEN loss, PIK3CA mutations, and specific gene expression signatures related to mTOR pathway activation. Additionally, the development of third-generation mTOR inhibitors that can overcome resistance mediated by mutations in the mTOR FRB or kinase domains represents an emerging frontier. These ongoing research directions aim to fully exploit the therapeutic potential of mTOR inhibition in cancer therapy, building upon the foundation established by this compound as the first-in-class mTOR inhibitor to demonstrate clinical success in advanced cancer [9] [6].
The following diagram illustrates the core mTOR signaling pathway and the specific mechanism of this compound-mediated inhibition:
caption: mTOR signaling pathway and this compound inhibition mechanism.
This visual representation illustrates the complex interplay within the mTOR signaling network and highlights the specific point of intervention for this compound. The diagram depicts how this compound, after forming a complex with FKBP12, allosterically inhibits mTORC1 but not mTORC2, leading to suppression of protein synthesis, cell cycle progression, and angiogenesis through downstream effectors. The critical negative feedback loop mediated by S6K1 is also shown, explaining the potential for AKT activation following mTORC1 inhibition—a key limitation of first-generation mTOR inhibitors. The visualization integrates the multiple mechanisms through which this compound exerts its antitumor effects, including direct antiproliferative actions through cell cycle arrest and indirect effects via antiangiogenic mechanisms, providing a comprehensive overview of its multimodal mechanism of action.
Temsirolimus is a prodrug whose activity is primarily attributed to its metabolite, sirolimus (rapamycin). Both molecules exert their effect by inhibiting the mammalian target of rapamycin (mTOR), a key serine-threonine kinase in cellular signaling [1].
The following diagram illustrates the established signaling pathway and metabolic activation of this compound.
Diagram of this compound activation and mTOR pathway inhibition.
A population pharmacokinetic study in pediatric patients characterized the disposition of both this compound and its active metabolite, sirolimus. The data are based on a model that incorporated allometrically scaled body weight [2].
Table: Population Pharmacokinetic Parameters [2]
| Parameter | This compound | Sirolimus (Metabolite) |
|---|---|---|
| Structural Model | Three-compartment model with zero-order infusion | Two-compartment model |
| Clearance (CL) | Correlated with body weight and this compound dose | Not specified in abstract |
| Volume of Distribution (V) | Correlated with body weight | Not specified in abstract |
| Intercompartmental Clearance (Q) | Estimated by model | Estimated by model |
| Elimination Half-Life | 17.3 hours | 54.6 hours [1] |
| Primary Metabolic Route | Hydrolysis by carboxyesterases [2] | CYP3A4/5-mediated metabolism [2] |
| Excretion | Feces (78%), Urine (4.6%) [1] | Primarily fecal |
A phase II study detailed protocols for assessing the pharmacodynamic effects of this compound in tumor biopsies, providing a methodology for confirming target engagement in clinical trials [3].
Table: Key Experimental Protocol & Findings from a Phase II Study [3]
| Aspect | Details |
|---|---|
| Study Design | Phase II, single-agent in advanced neuroendocrine carcinomas. |
| Dosing Regimen | 25 mg intravenous infusion over 30 minutes, once weekly. |
| Pre-treatment | Diphenhydramine (25-50 mg) 30 minutes prior to infusion to minimize infusion reactions. |
| Tumor Biopsy Protocol | Timing: Pre-treatment and after 2 weeks of treatment. Processing: Fixed in formalin and embedded in paraffin. Analysis: Immunofluorescence and computerized image analysis. | | Key Biomarkers Analyzed | Phosphorylated S6 (pS6), phosphorylated mTOR (pmTOR), phosphorylated AKT (pAKT), phosphorylated eIF4G (peIF4G). | | Key Findings | - Target Engagement: Significant inhibition of pS6 phosphorylation post-treatment (P=0.02).
For the researcher or drug development professional, the key takeaways are:
The table below summarizes the core pharmacokinetic parameters for temsirolimus and its active metabolite, sirolimus.
| Parameter | This compound | Sirolimus |
|---|---|---|
| Half-life (Mean) | 17.3 hours [1] [2] | 54.6 hours [1] [2] |
| Volume of Distribution | 172 L [1] | Information not specified in search results |
| Clearance (Mean) | 16.2 L/h [1] [2] | Information not specified in search results |
| Peak Concentration Time | End of infusion [1] [2] | 0.5 - 2 hours after infusion [1] |
| Protein Binding | ~87% (in vitro) [1] | Information not specified in search results |
| Primary Route of Elimination | Feces (78%) [1] [2] | Feces [1] |
| Secondary Route of Elimination | Urine (<5%) [1] [2] | Urine [1] |
| Metabolizing Enzymes | CYP3A4 (major), carboxyesterases (to sirolimus) [1] [2] | CYP3A4 [1] |
The following details key methodologies from published studies that characterize this compound pharmacokinetics.
This study aimed to develop a population PK model for this compound and sirolimus in children with recurrent solid or central nervous system tumors [3].
Early phase clinical trials established the foundational PK and safety profile of this compound [4].
This compound exerts its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key serine/threonine kinase. The following diagram illustrates its mechanism of action and metabolic fate.
This compound enters cells and binds to the intracellular protein FKBP-12. This drug-protein complex then directly inhibits mTOR kinase activity [5] [2]. Key downstream consequences include:
Simultaneously, this compound is metabolized in the liver, primarily by CYP3A4, into its major active metabolite, sirolimus, which exhibits equipotent mTOR inhibitory activity [1] [4].
Temsirolimus (Torisel) represents a critical advancement in targeted cancer therapy, specifically engineered as a water-soluble prodrug derivative of sirolimus (rapamycin). This chemical modification addresses significant pharmaceutical limitations of the parent compound, particularly its poor solubility and stability, making it suitable for intravenous administration in clinical oncology settings [1]. Approved by the U.S. Food and Drug Administration in May 2007 for the treatment of advanced renal cell carcinoma (RCC), this compound has since become an essential therapeutic option for patients with poor prognostic features [2] [1]. The drug's development exemplifies rational prodrug design, where chemical engineering facilitates administration while maintaining the potent biological activity of the active metabolite.
The clinical significance of this compound extends beyond its approved indications, with ongoing investigations exploring its potential in various solid tumors, including mantle cell lymphoma, endometrial cancer, and other malignancies [1] [3]. Understanding the conversion process from this compound to sirolimus is paramount for clinicians and researchers alike, as this metabolic transformation directly influences dosing strategies, toxicity management, and therapeutic efficacy. The prodrug strategy employed in this compound development successfully balances the need for improved pharmaceutical properties with the delivery of a highly active therapeutic agent to cancer cells, representing a model approach in modern oncology drug development [1].
The biotransformation process of this compound to its active metabolite sirolimus represents a critical activation pathway that fundamentally governs the drug's therapeutic activity. This compound functions as a prodrug that undergoes rapid and extensive enzymatic hydrolysis primarily through carboxyesterases in the liver, blood, and other tissues, resulting in the formation of sirolimus (also known as rapamycin) [4] [1]. This conversion begins immediately after intravenous administration, with the ester bond cleavage removing the 2,2-bis(hydroxymethyl)propionic acid moiety from the this compound structure, thereby regenerating the parent sirolimus molecule [1]. The resulting sirolimus metabolite demonstrates comparable potency in mTOR inhibition, with both compounds sharing an identical mechanism of action despite their differing pharmacokinetic profiles [2] [4].
While sirolimus constitutes the primary active species, it is important to note that this compound itself maintains some degree of direct mTOR inhibitory activity, though the relative contributions of parent drug versus metabolite to overall efficacy remain partially characterized [2]. Following the initial hydrolysis, sirolimus undergoes further hepatic metabolism predominantly via cytochrome P450 3A4 (CYP3A4) isoenzymes, generating several secondary metabolites including hydroxyl, demethyl, and hydrolyzed derivatives [4] [5]. The extensive metabolism of both this compound and sirolimus underscores the importance of hepatic function in drug clearance and has significant implications for drug-drug interactions, particularly with potent CYP3A4 inhibitors or inducers [5].
The following diagram illustrates the structural transformation and metabolic pathway of this compound to sirolimus:
Figure 1: Metabolic activation pathway of this compound to sirolimus via esterase-mediated hydrolysis, followed by CYP3A4 metabolism
The conversion kinetics of this compound to sirolimus have been quantitatively characterized through extensive pharmacokinetic studies in both adult and pediatric populations. The relationship between prodrug and metabolite exhibits complex pharmacokinetics that influence dosing strategies and therapeutic outcomes. Population pharmacokinetic modeling has revealed substantial interindividual variability in the conversion and clearance of both compounds, necessitating careful consideration in special populations [4]. The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite sirolimus:
Table 1: Pharmacokinetic Parameters of this compound and Sirolimus
| Parameter | This compound | Sirolimus | Notes |
|---|---|---|---|
| Half-life | 17.3 hours | 54.6 hours | Sirolimus has significantly prolonged exposure [2] [5] |
| Clearance | 16.2 L/h | Not fully quantified | Extensive tissue distribution [5] |
| Metabolic Pathway | Esterase hydrolysis | CYP3A4-mediated | Potential for drug interactions [4] [5] |
| Protein Binding | 87% | Not specified | High binding to plasma proteins [5] |
| Volume of Distribution | 172 L | Extensive | Partitioning into formed blood elements [5] |
| Elimination Route | Feces (78%), Urine (4.6%) | Feces (primarily) | 17% not recovered in balance studies [2] [5] |
Advanced population pharmacokinetic modeling has been employed to characterize the complex disposition kinetics of this compound and sirolimus, particularly in special populations such as pediatric patients. A seminal study published in 2016 developed a comprehensive three-compartment model for this compound coupled with a two-compartment model for sirolimus disposition, incorporating allometrically scaled body weight to account for physiological differences across age groups [4]. This modeling approach revealed that this compound dose significantly influences clearance, demonstrating nonlinear relationships between dose and exposure parameters that have important clinical implications for dosing strategy optimization.
The population PK analysis further identified critical covariates affecting drug disposition, with body weight emerging as a key determinant of interindividual variability. The structural model successfully characterized the formation kinetics of sirolimus from this compound, accounting for the sequential metabolism and disposition of both entities [4]. These sophisticated modeling techniques facilitate precision dosing approaches and support clinical trial design through simulation of various dosing scenarios. The developed population PK model enables prediction of both this compound and sirolimus concentrations in children, addressing previously limited characterization of this conversion process in pediatric populations and representing a significant advancement in individualized therapy with this agent [4].
The conversion efficiency of this compound to sirolimus directly influences the drug's therapeutic profile, with the active metabolite contributing substantially to both efficacy and toxicity. In a landmark phase III clinical trial involving 626 previously untreated patients with poor-prognosis renal cell carcinoma, this compound monotherapy demonstrated superior overall survival (10.9 months) compared with interferon-α (7.3 months) or the combination therapy (8.4 months) [2] [1]. This established this compound as a first-line option for advanced RCC and highlighted the clinical relevance of its metabolic activation. The antitumor activity stems primarily from inhibition of the mTOR pathway, which regulates cell growth, proliferation, and angiogenesis through downstream effectors including cyclin D and hypoxia-inducible factor-1α (HIF-1α) [2].
The safety profile of this compound reflects its mechanism of action and metabolic pattern, with certain adverse events showing correlation with drug exposure. The most common treatment-related adverse events include fatigue (affecting approximately 50% of patients), skin rash (76%), mucositis (70%), hematologic abnormalities such as decreased hemoglobin and lymphocytes, and metabolic disturbances including increased triglycerides and glucose [2] [3]. These toxicities are generally manageable with supportive care and dose modifications when necessary. However, this compound has been associated with more serious adverse effects, including interstitial lung disease (ILD), which represents a class effect of mTOR inhibitors and requires careful monitoring, particularly in patients with pre-existing pulmonary compromise [2] [6].
The metabolic pathway of this compound and sirolimus creates significant potential for drug-drug interactions that can alter their exposure and therapeutic effects. As both compounds are substrates of CYP3A4, concomitant administration with potent inhibitors of this enzyme (such as ketoconazole, itraconazole, clarithromycin) may significantly increase systemic exposure and toxicity risk [5]. Conversely, coadministration with potent inducers (such as rifampin, carbamazepine, St. John's Wort) may reduce exposure to the active metabolite and compromise efficacy [5]. Additionally, this compound hydrolysis is mediated by esterases, and interactions with drugs affecting these enzymes represent another potential source of variability in conversion efficiency.
Specific populations require special consideration regarding this compound conversion and disposition. Pediatric patients exhibit different clearance and volume of distribution parameters, necessitating body surface area-based dosing regimens [4]. Patients with hepatic impairment may demonstrate altered conversion patterns and clearance, though specific dosage recommendations vary based on the degree of dysfunction. The intravenous administration route bypasses potential issues with oral absorption, yet interindividual variability in conversion efficiency remains substantial, contributing to heterogeneous drug exposure across populations [4] [7]. Therapeutic drug monitoring, though not routinely employed in clinical practice, may offer benefits in optimizing exposure, particularly given the correlation between sirolimus concentrations and both efficacy and certain adverse effects [4].
Robust analytical methodologies are essential for characterizing the conversion kinetics of this compound to sirolimus and quantifying their concentrations in biological matrices. The primary method for quantifying both compounds involves validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assays, which provide the necessary sensitivity, specificity, and dynamic range for pharmacokinetic studies [4]. The reliable quantification ranges for these assays typically span 0.5–100 ng/mL for this compound and 0.1–100 ng/mL for sirolimus, with interday imprecision maintained below 12.4% for both analytes [4]. These methodological parameters ensure accurate characterization of the conversion process across clinically relevant concentration ranges.
Sample collection protocols for comprehensive conversion studies typically involve intensive sampling schedules to capture the rapid distribution and conversion phases. In pediatric population PK studies, blood samples have been collected at predose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after intravenous infusion initiation [4]. This extended sampling scheme adequately characterizes both the rapid hydrolysis of this compound and the prolonged elimination phase of sirolimus. Sample processing requires careful attention to stability considerations, as this compound is susceptible to enzymatic degradation in blood samples. Immediate centrifugation, plasma separation, and storage at -80°C are typically employed to preserve sample integrity until analysis. These methodological rigor ensures reliable quantification and supports accurate PK model development.
The computational framework for characterizing this compound conversion to sirolimus employs nonlinear mixed-effect modeling, typically implemented in software platforms such as NONMEM, with auxiliary tools like Perl speaks NONMEM (PsN) and Pirana for workflow management [4]. The modeling approach generally follows a stepwise process beginning with development of a base structural model for this compound disposition, followed by integration of sirolimus formation and disposition models, and culminating in covariate model development to explain interindividual variability. The following diagram illustrates this population PK modeling workflow:
Figure 2: Population PK modeling workflow for characterizing this compound conversion to sirolimus
The structural model identification process typically evaluates various compartmental configurations, with a three-compartment model consistently demonstrating superior performance for this compound, while sirolimus disposition is adequately characterized by a two-compartment model [4]. The covariate model development phase systematically evaluates potential sources of interindividual variability, with allometrically scaled body weight consistently emerging as a significant covariate on clearance and volume parameters [4]. Additional covariates such as age, sex, and organ function may be incorporated based on physiological plausibility and statistical significance. Model evaluation employs diagnostic procedures including visual predictive checks, bootstrap analyses, and comparison of observed versus predicted concentrations to ensure robust performance across the population. The final integrated model enables simulation of various dosing scenarios and supports evidence-based dose individualization strategies.
The prodrug conversion of this compound to sirolimus represents a pharmaceutically engineered metabolic activation process that enables effective targeting of the mTOR pathway in cancer therapy. The complex pharmacokinetics and substantial interindividual variability in this conversion process present both challenges and opportunities for treatment optimization. Ongoing research continues to refine our understanding of factors influencing this metabolic activation, with population pharmacokinetic approaches playing an increasingly important role in identifying relevant covariates and supporting precision dosing initiatives.
The PI3K/AKT/mTOR pathway is a highly conserved signal transduction network that transmits signals from cell surface receptors to intracellular targets [1]. The table below summarizes the key components.
| Component | Description | Key Isoforms/Subunits | Function in Pathway |
|---|---|---|---|
| Class I PI3K | Heterodimeric lipid kinase [1] [2]. | Catalytic: p110α, p110β, p110δ, p110γ (encoded by PIK3CA, PIK3CB, PIK3CD, PIK3CG) [3] [2]. | Phosphorylates PIP₂ to generate the second messenger PIP₃ [4] [3]. |
| Regulatory: p85 (multiple isoforms encoded by PIK3R1) [3]. | |||
| PIP₃ | Lipid second messenger (Phosphatidylinositol (3,4,5)-trisphosphate). | - | Recruits AKT and PDK1 to the plasma membrane via their PH domains [4]. |
| PDK1 | Phosphoinositide-dependent kinase 1 [4]. | - | Phosphorylates AKT at Threonine 308 (T308), partially activating it [4] [5]. |
| AKT (PKB) | Serine/Threonine kinase, central pathway node [2]. | AKT1, AKT2, AKT3 [4] [2]. | Fully activated by phosphorylation at T308 and S473; regulates survival, proliferation, and metabolism by phosphorylating many substrates (e.g., TSC2, GSK-3β, FoxO) [4]. |
| mTOR | Serine/Threonine kinase, forms two distinct complexes [4]. | mTORC1 (with Raptor), mTORC2 (with Rictor) [4]. | mTORC1: Master regulator of protein synthesis, lipid biogenesis, and autophagy (via S6K, 4E-BP1) [6]. mTORC2: Phosphorylates AKT at Serine 473 (S473) for full activation and regulates cytoskeleton [4] [6]. |
| PTEN | Tumor suppressor, lipid phosphatase [1] [4]. | - | Critical negative regulator; dephosphorylates PIP₃ back to PIP₂ [1] [4]. |
The diagram below illustrates the core signal transduction mechanism.
Diagram of the core PI3K/AKT/mTOR signaling cascade. Growth factors activate PI3K via RTKs, generating PIP₃. PIP₃ recruits AKT and PDK1 to the membrane, leading to AKT activation. AKT then activates mTORC1, driving pro-tumorigenic processes. PTEN acts as a key negative regulator.
Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of cancer, occurring through multiple mechanisms that lead to uncontrolled cell growth and survival [7] [1]. The major genetic alterations are summarized below.
| Mechanism of Dysregulation | Affected Gene(s) | Consequence | Common Cancer Types |
|---|---|---|---|
| Oncogenic Mutation/Amplification | PIK3CA (encodes p110α) [1] | Constitutive PI3K activation; common hotspot mutations: E545K, H1047R [1] [5]. | Breast, colorectal, endometrial, gastric, lung, and others [1] [5]. |
| AKT1 [4] | Gain-of-function mutations (e.g., E17K) leading to constitutive activation. | Breast, ovarian, colorectal [4]. | |
| Tumor Suppressor Loss | PTEN [1] [4] | Loss of function (mutation, deletion, methylation) leads to PIP₃ accumulation and uncontrolled AKT activation [1] [4]. | Glioblastoma, melanoma, prostate, and endometrial cancers [1]. |
| Upstream Activation | Receptor Tyrosine Kinases (e.g., EGFR, HER2) [1] | Overexpression or hyperactivation provides persistent activation signals to PI3K. | Lung cancer (EGFR), Breast cancer (HER2) [1] [3]. |
These alterations drive cancer progression by promoting cell survival (by inhibiting pro-apoptotic proteins like Bad and FoxO transcription factors [4] [6]), uncontrolled proliferation (by inactivating cell cycle inhibitors like p21 and p27, and stabilizing cyclin D1 [4]), metastasis (by enhancing Epithelial-Mesenchymal Transition (EMT) [7] [1] [6]), and therapeutic resistance (through enhanced DNA repair, drug efflux, and survival signaling that blunts the effect of chemotherapy and radiotherapy [7] [5] [6]).
Targeting the PI3K/AKT/mTOR axis is a major focus in oncology drug development. The table below categorizes the main classes of inhibitors.
| Therapeutic Class | Target | Example Agents | Key Clinical Challenges & Resistance Mechanisms |
|---|
| PI3K Inhibitors [1] [2] | Pan-PI3K, Isoform-specific (e.g., p110α/δ) | Buparlisib, Alpelisib [3] [2] | Toxicity: Hyperglycemia, rash, liver toxicity [2]. Resistance: Feedback loops, compensatory MAPK pathway activation, emergence of resistance mutations [1] [2] [6]. | | AKT Inhibitors [4] [2] | Allosteric or ATP-competitive inhibitors of AKT. | MK-2206, Ipatasertib, Perifosine [4] [3] | Feedback Activation: mTORC2-mediated feedback can re-phosphorylate AKT [2]. Compensatory pathways and poor pharmacokinetics can limit efficacy [4]. | | mTOR Inhibitors [4] [2] | mTORC1 (Rapalogs), Dual mTORC1/2 | Rapamycin (Sirolimus), Everolimus, CC-223 [4] [3] | Incomplete Inhibition: Rapalogs inhibit only mTORC1, not mTORC2 [4]. Feedback Loops: Loss of S6K1-mediated feedback leads to hyperactivation of PI3K/AKT, potentially promoting survival [4] [2] [6]. |
To overcome these challenges, current research focuses on combination therapies, such as co-administering PI3K/AKT/mTOR inhibitors with other targeted agents (e.g., MEK or CDK4/6 inhibitors), chemotherapy, radiotherapy, or immunotherapy to enhance efficacy and overcome resistance [7] [4] [2]. The development of dual inhibitors (e.g., targeting both PI3K and mTOR) and novel drug delivery systems like nanoparticles are also active areas of investigation [7].
Researchers use a multi-faceted approach to study this pathway. Key methodologies include:
The PI3K/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic development. Future success will likely depend on better patient stratification based on specific molecular alterations, the rational design of combination therapies to block resistance mechanisms, and the continued development of more specific and less toxic inhibitors.
This compound (formerly known as CCI-779, marketed as Torisel) is a potent mTOR inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). As a semi-synthetic derivative of the natural product sirolimus (rapamycin), this compound features improved water solubility and pharmacokinetic properties compared to its parent compound, making it more suitable for intravenous administration. The drug functions by binding to the FKBP-12 immunophilin, with the resulting complex specifically inhibiting the mammalian target of rapamycin (mTOR) kinase activity, thereby disrupting critical pathways controlling cell proliferation, growth, and angiogenesis. This technical guide provides a comprehensive overview of this compound synthesis, preparation, and analytical characterization for researchers and drug development professionals engaged in oncology therapeutics development.
The clinical significance of this compound stems from its ability to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Phase III clinical trials demonstrated that this compound significantly improved overall survival in patients with advanced renal cell carcinoma, establishing it as a first-line treatment option for poor-prognosis patients. Beyond its approved indications, ongoing research explores this compound in combination therapies for various solid tumors and hematological malignancies, leveraging its synergistic potential with other anticancer agents.
The synthesis of this compound primarily involves the esterification reaction between sirolimus (rapamycin) and 2,2-bis(hydroxymethyl)propionic acid derivatives, introducing the dihydroxymethylpropionate moiety at the C-42 hydroxyl position of the sirolimus macrolide structure. Multiple synthetic approaches have been developed and patented, optimizing for yield, purity, and industrial scalability.
Table 1: Comparison of Key this compound Synthesis Methods
| Method | Key Reagents/Conditions | Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Esterification with Acid Anhydride | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid anhydride, DIPEA, DMAP, dichloromethane, 15-20°C, 6-8 hours | High regioselectivity, minimal protection/deprotection steps | Not specified | [1] |
| Stepwise Protection-Esterification | TMSCl protection, selective deprotection, boric acid-mediated coupling, final hydrolysis | Controlled reactivity, suitable for complex macrolide systems | Not specified | [2] |
| Carbodiimide-Mediated Coupling | DCC, DMAP, 2,2-bis(hydroxymethyl)propionic acid, ambient temperature | Standard peptide coupling conditions | Not specified | [3] |
The esterification approach utilizing acid anhydrides represents one of the most efficient synthetic pathways. This method employs 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride as the acylating agent, with N,N-diisopropylethylamine (DIPEA) as base and 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane solvent. The reaction proceeds efficiently at 15-20°C over 6-8 hours, followed by a straightforward aqueous workup and purification sequence to yield high-purity this compound. This route benefits from the high regioselectivity for the C-42 hydroxyl group of sirolimus and avoids the need for extensive protecting group manipulations.
Alternative synthetic strategies involve stepwise protection and deprotection sequences to enhance reaction selectivity. One documented approach begins with protection of sirolimus using trimethylsilyl chloride (TMSCl) to generate a protected intermediate, followed by selective deprotection under controlled acidic conditions. The key esterification then proceeds via nucleophilic addition with boric acid derivatives under acidic conditions, culminating in a final deprotection step to yield this compound. While more lengthy, this approach offers advantages for handling sensitive functional groups present in the complex macrolide structure and may improve overall yield in large-scale manufacturing.
The following detailed experimental protocol describes the synthesis of this compound according to the acid anhydride method, providing researchers with a reproducible procedure for laboratory-scale preparation:
Reaction Setup: Charge a dry reaction vessel with sirolimus (1.0 molar equivalent) and dichloromethane (8-10 volumes relative to sirolimus) under inert atmosphere (nitrogen or argon). Cool the mixture to 15-20°C with continuous mechanical stirring.
Reagent Addition: Sequentially add N,N-diisopropylethylamine (DIPEA, 2.5 molar equivalents) and 4-dimethylaminopyridine (DMAP, 0.15 molar equivalents) to the reaction mixture. Maintain temperature at 15-20°C throughout addition.
Acylation: Slowly add a solution of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride (1.3 molar equivalents) in dichloromethane (2 volumes) dropwise over 30-45 minutes. Monitor reaction temperature to ensure it remains below 20°C.
Reaction Monitoring: Stir the reaction mixture at 15-20°C for 6-8 hours, monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until sirolimus starting material is consumed to acceptable levels (<2% area by HPLC).
Workup Procedure: Quench the reaction by careful addition of purified water (5 volumes) with vigorous stirring. Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 volumes). Combine organic extracts and wash sequentially with aqueous sodium bicarbonate solution (5%, 3 volumes) and brine (3 volumes).
Purification: Concentrate the combined organic extracts under reduced pressure at temperatures not exceeding 35°C. Purify the crude product by silica gel column chromatography using a gradient elution system of ethyl acetate and petroleum ether. Alternatively, recrystallization from ethyl acetate/petroleum ether or acetone/water systems can be employed.
Isolation: Combine pure fractions, concentrate under reduced pressure, and dry under high vacuum to constant weight to obtain this compound as a white to off-white solid. Typical chromatographic purity exceeds 98% by HPLC analysis when optimized conditions are employed.
This procedure emphasizes temperature control throughout the reaction and workup to minimize degradation of the sensitive macrolide structure. The use of high-purity, anhydrous solvents and reagents is essential for achieving optimal yields and product quality.
For in vitro and in vivo studies, this compound requires careful formulation due to its poor aqueous solubility. The following standardized protocol produces a stable solution suitable for animal dosing:
Stock Solution Preparation (20 mg/mL): Accurately weigh this compound and dissolve in absolute alcohol (ethanol). Add an equal volume of propylene glycol and mix thoroughly. Sonicate the mixture until a clear, homogeneous solution is obtained. This stock solution can be stored refrigerated (2-8°C) and protected from light for up to 30 days.
Intermediate Stock Solution (5 mg/mL): Mix one volume of the this compound stock solution (20 mg/mL) with three volumes of diluent vehicle (5% Tween 80/5% PEG 400 in sterile water). Stir and sonicate as needed to achieve a uniform solution. This intermediate solution should be prepared fresh on the day of dosing.
Final Dose Formulation (0.06 mg/mL): Mix one volume of the intermediate stock solution (5 mg/mL) with 82 volumes of sterile saline. Stir and sonicate as required to ensure complete mixing. The resulting formulation has a nominal this compound concentration of 0.06 mg/mL, suitable for intravenous administration in rodent models at a typical dose volume of 5 mL/kg.
Quality Control: Upon preparation, collect duplicate samples (0.5 mL) of each dose formulation and store frozen (approximately -20°C) for potential future analysis. Visually inspect formulations for particulate matter or precipitation before administration.
This formulation approach leverages the solubilizing properties of ethanol, propylene glycol, Tween 80, and PEG 400 to create a stable solution of this compound at concentrations appropriate for preclinical studies. The stepwise dilution method ensures consistent and complete dissolution of the active compound throughout the formulation process.
The commercial formulation of this compound (Torisel) is supplied as a concentrated solution for intravenous infusion after dilution. Each milliliter contains 25 mg this compound, along with excipients including polysorbate 80, propylene glycol, and ethanol to enhance solubility and stability. Prior to administration, the concentrate is diluted in 250-500 mL of sterile saline and administered as an intravenous infusion over 30-60 minutes. The formulated product demonstrates compatibility with common infusion materials and maintains chemical stability within specified storage conditions.
Comprehensive characterization of this compound includes determination of key physicochemical parameters essential for pharmaceutical development:
Table 2: Physicochemical Properties of this compound
| Property | Value/Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₅₆H₈₇NO₁₆ | High-resolution mass spectrometry |
| Molecular Weight | 1030.2871 g/mol (average); 1029.602485741 g/mol (monoisotopic) | Mass spectrometry |
| Hydrogen Bond Donors | 4 | Computational prediction |
| Hydrogen Bond Acceptors | 17 | Computational prediction |
| Rotatable Bonds | 11 | Computational prediction |
| Topological Polar Surface Area | 241.96 Ų | Computational prediction |
| XLogP | 3.54 | Computational prediction |
| Lipinski's Rule of Five Violations | 2 (MW >500, TPSA >140) | Computational analysis |
The chemical structure of this compound maintains the complex macrolide backbone of sirolimus while incorporating the 2,2-bis(hydroxymethyl)propionic acid ester at the C-42 position. This modification significantly alters the solubility profile while preserving the molecular recognition elements necessary for mTOR inhibition.
This compound characterization employs multiple spectroscopic techniques to confirm identity and purity:
Chromatographic Purity: High-performance liquid chromatography (HPLC) methods typically employ C18 reverse-phase columns with acetonitrile-water or methanol-water gradient elution systems. Acceptance criteria for pure this compound generally require ≥98.0% chromatographic purity with individual impurities not exceeding 0.5%.
Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and 2D techniques) confirms both the macrolide structure and the specific esterification at the C-42 position. Key NMR signals include characteristic shifts for the newly introduced geminal hydroxymethyl groups (δ~3.6-4.0 ppm in ¹H NMR).
Mass Analysis: LC-MS and HR-MS techniques provide confirmation of molecular weight and fragmentation patterns consistent with the this compound structure. Electrospray ionization typically generates [M+Na]⁺ or [M+H]⁺ adducts detectable at m/z ~1053.3 and 1030.3, respectively.
These analytical methods collectively provide a comprehensive profile for identity confirmation, purity assessment, and stability monitoring of this compound throughout its shelf life.
This compound exerts its anticancer effects through potent inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and survival. The molecular mechanism involves:
FKBP-12 Binding: this compound first binds with high affinity to the intracellular immunophilin FKBP-12, forming a complex that retains the specific mTOR inhibitory activity of the parent sirolimus molecule.
mTORC1 Inhibition: The this compound-FKBP-12 complex directly interacts with and inhibits mTOR complex 1 (mTORC1), disrupting its kinase activity and downstream signaling pathways.
Pathway Disruption: Inhibition of mTORC1 blocks phosphorylation of its primary downstream effectors, p70S6 kinase and 4E-BP1, leading to:
This multifaceted mechanism explains the broad anticancer activity of this compound across various tumor types, particularly those with dysregulated PI3K/AKT/mTOR signaling.
The following diagram illustrates the key signaling pathway affected by this compound:
Beyond its approved indications, this compound is extensively investigated in preclinical and clinical research settings:
Renal Cell Carcinoma Models: this compound demonstrates significant activity in RCC models, particularly those with PTEN deficiencies or activated PI3K/AKT signaling pathways. Research focuses on identifying predictive biomarkers for treatment response.
Combination Therapy Strategies: Rational combination approaches include:
Biomarker Development: Research focuses on identifying potential biomarkers of response, including components of the ER stress response pathway activated by combination therapies, which may serve as early response indicators in clinical settings.
These research applications highlight the continuing importance of this compound as both a therapeutic agent and a pharmacological tool for understanding mTOR signaling in cancer biology.
This compound represents a clinically significant mTOR pathway inhibitor with well-established synthesis routes, formulation strategies, and analytical characterization methods. The synthetic chemistry relies primarily on esterification approaches that selectively modify the C-42 position of sirolimus, while the formulation science addresses the compound's challenging physicochemical properties through careful excipient selection. The comprehensive analytical toolbox ensures consistent identity, purity, and quality of both drug substance and drug product.
The table below summarizes findings from key preclinical studies investigating Temsirolimus across different cancer types and model systems.
| Cancer Type | Model System | Key Findings | Proposed Mechanism / Biomarker | Citation |
|---|---|---|---|---|
| Renal Cell Carcinoma (RCC) | 2D cell lines (A498, Caki-1, Caki-2, UMRC3) | Synergistic anti-proliferative effect and enhanced apoptosis when combined with ixabepilone (microtubule stabilizer). Combination Index (CI) <1 indicating synergy. | Activation of the Endoplasmic Reticulum (ER) stress response pathway. | [1] |
| Malignant Pleural Mesothelioma (MPM) | 2D cell lines & 3D spheroids; In vivo xenografts | Potent cytostatic effect, blocked mTOR downstream signals (pS6K, S6, 4EBP1). Synergistic effect with cisplatin, including in cisplatin-resistant cells. | Presence of phosphorylated mTOR (p-mTOR); hyperphosphorylation of pS6K, S6, and 4EBP1. | [2] |
| Fibrolamellar Hepatocellular Carcinoma (FLHCC) | Patient-Derived Xenograft (PDX) models & cell lines from metastatic tissue | Significant sensitivity to this compound in vitro and significant tumor growth inhibition in vivo. | Upregulation of mTOR pathway in metastatic tissue compared to primary tumor. | [3] |
| Pancreatic Cancer | Freshly generated patient-derived xenografts | 4 out of 17 xenografts (23%) responded to this compound. | Sensitive tumors had gene copy number variations and overexpression of genes in the PI3K/Akt/mTOR pathway; activation of p70S6K correlated with drug activity. | [4] |
| Various Solid Tumours (e.g., Breast Cancer) | Cell lines (e.g., MDA-MB-231) and immunocompetent mouse models | Enhanced anti-cancer immunity by inducing autophagy, inhibiting secretion of small extracellular vesicle (sEV) PD-L1 and cellular PD-L1. Improved efficacy of anti-PD-L1 therapy. | Inhibition of sEV biogenesis and PD-L1 expression via autophagy activation; increased activity and count of CD8+ T cells. | [5] |
Below is a detailed breakdown of the key methodologies used in the preclinical studies cited above.
The following diagram illustrates the key mechanistic pathways of this compound action identified in the preclinical studies.
This diagram synthesizes the core mechanisms of action of this compound identified across the preclinical studies:
Temsirolimus is an inhibitor of the mammalian target of rapamycin (mTOR) kinase and is specifically indicated for the treatment of advanced renal cell carcinoma (RCC) [1] [2] [3]. The following application notes detail the essential information for the clinical use and experimental investigation of this agent.
This compound is a derivative of sirolimus and functions as a cytotoxic drug [4] [3]. It binds to an intracellular protein, FKBP-12, and this protein-drug complex inhibits the activity of mTOR kinase [1] [3]. mTOR is a central component of intracellular signaling pathways that regulate cell growth, proliferation, angiogenesis, and metabolism [1]. Inhibition of mTOR disrupts the translation of key mRNAs for proteins such as HIF-1α and VEGF, which are critically involved in tumor progression [1] [3] [5].
The metabolism of this compound is primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver, producing sirolimus as its major and equally active metabolite [3]. This is a critical consideration for drug-drug interactions.
The established regimen for advanced RCC is a fixed dose, not adjusted by body surface area [1] [2] [6].
This compound requires a specific two-step dilution process to avoid precipitation of the active agent [4] [7]. The vial must be protected from light throughout.
| Step | Procedure | Resulting Concentration & Stability |
|---|---|---|
| 1 | Mix 1.8 mL of supplied diluent with the 25 mg/mL this compound vial. Invert to mix [4]. | 10 mg/mL; stable for up to 24 hours below 25°C [4]. |
| 2 | Withdraw required dose (e.g., 2.5 mL for 25 mg) and inject into a 250 mL bag of 0.9% Sodium Chloride Injection. Mix by inversion; avoid shaking [4]. | Final admixture for infusion; must be used within 6 hours [4]. |
Administration Materials: To minimize patient exposure to the plasticizer DEHP, which can be leached by polysorbate 80 in the formulation, the final admixture should be stored in non-PVC containers (glass, polypropylene, polyolefin) and administered through non-PVC, polyethylene-lined administration sets with an in-line polyethersulfone filter (pore size ≤5 microns) [4].
Dose adjustments are necessary for hepatic impairment, concomitant drug therapy, and specific toxicities.
The following adjustments are based on pharmacokinetic studies and official prescribing information [4] [2] [6].
| Condition | Recommended Dose Adjustment |
|---|
| Mild Hepatic Impairment (Bilirubin >1-1.5×ULN or AST >ULN but bilirubin ≤ULN) | Reduce dose to 15 mg/week [2] [6]. | | Moderate to Severe Hepatic Impairment (Bilirubin >1.5×ULN) | Contraindicated [2]. | | Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin, ritonavir). Avoid combination. | Reduce dose to 12.5 mg/week. After discontinuation, allow a 1-week washout before returning to original dose [4] [2] [6]. | | Concomitant Strong CYP3A4 Inducers (e.g., dexamethasone, carbamazepine, rifampin). Avoid combination. | Increase dose to 50 mg/week. Reduce to original dose after the inducer is discontinued [4] [2] [6]. |
For management of toxicities, the following protocol is recommended [6] [7]:
This compound is associated with several serious and common adverse effects that require vigilant monitoring [2] [7].
| Category | Specific Risks | Recommended Monitoring |
|---|---|---|
| Serious Warnings | Hypersensitivity/Infusion reactions, Interstitial Lung Disease (ILD), Bowel Perforation, Renal Failure, Severe Infections [2]. | Monitor during infusion. Assess for new/worsening respiratory symptoms. Evaluate fever, abdominal pain, or acute abdomen promptly [2] [7]. |
| Common Laboratory Abnormalities (Incidence ≥30%) | Hyperglycemia, Hyperlipidemia/Hypertriglyceridemia, Anemia, Elevated Alkaline Phosphatase, Elevated Serum Creatinine, Lymphopenia, Hypophosphatemia, Thrombocytopenia, Elevated AST, Leukopenia [2] [9]. | Check fasting serum glucose, lipid profile, CBC, and comprehensive metabolic panel before starting and periodically during treatment [7]. |
| Common Adverse Reactions (Incidence ≥30%) | Rash, Asthenia, Mucositis, Nausea, Edema, Anorexia [2]. | Provide proactive supportive care. |
For researchers investigating this compound in laboratory models, the following workflow outlines key experimental considerations based on its clinical and pharmacological profile.
This compound remains a validated mTOR inhibitor for the treatment of advanced renal cell carcinoma, particularly in patients with poor prognostic features. Its clinical application demands strict adherence to the 25 mg weekly dosing schedule, a meticulous two-step preparation protocol, and proactive management of metabolic, hepatic, and pulmonary toxicities. For research purposes, its mechanism provides a robust tool for probing the PI3K/Akt/mTOR pathway in renal oncogenesis.
The INTORACT trial (Investigation of Temsirolimus and Bevacizumab vs. Interferon Alfa and Bevacizumab) was a randomized, open-label, multicenter phase III study that serves as the primary source of clinical data for this combination [1].
The table below summarizes the primary efficacy and notable quality-of-life outcomes from the INTORACT trial [1]:
| Outcome Measure | This compound + Bevacizumab | Interferon Alfa + Bevacizumab | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.1 months | 9.3 months | HR: 1.1; P = 0.8 |
| Median Overall Survival (OS) | 25.8 months | 25.5 months | HR: 1.0; P = 0.6 |
| Objective Response Rate (ORR) | 27.0% | 27.4% | Not significant |
| Quality of Life (FKSI-15 & FKSI-DRS) | Significantly higher overall mean scores | Lower scores | Favoring this compound arm |
The biological rationale for combining this compound with interferon stems from the interplay between the mTOR and Interferon signaling pathways. The following diagram illustrates the key pathways involved and their points of interaction, which are detailed in the sections below.
The molecular rationale for the combination involves two key, interconnected pathways:
The INTORACT trial's failure to demonstrate superiority suggests that simply inhibiting one node (mTORC1) within a complex, redundant network is insufficient. Several factors may explain this:
For researchers investigating similar combination therapies, the key parameters from the INTORACT trial provide a foundational protocol.
Title: In Vitro Assessment of this compound and Interferon Alfa Combination on RCC Cell Viability and Signaling
Cell Line Preparation
Drug Treatment
Cell Viability Assay (MTT)
Protein Extraction and Western Blot Analysis
Data Analysis
The failure of the this compound and interferon combination in RCC highlights the need for more sophisticated approaches.
The pivotal phase III study established Temsirolimus as a validated treatment option for patients with relapsed or refractory MCL. The key efficacy data from this trial is summarized in the table below [1].
Table 1: Efficacy Outcomes from the Phase III Study in Relapsed/Refractory MCL
| Treatment Group | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Objective Response Rate (ORR) |
|---|---|---|---|
| This compound (175/75 mg) | 4.8 months | 0.44 (P = 0.0009) | 22% (P = 0.0019) |
| This compound (175/25 mg) | 3.4 months | 0.65 (P = 0.0618) | Not Specified |
| Investigator's Choice Therapy | 1.9 months | (Reference) | 2% |
This data demonstrates that the 175/75 mg regimen (175 mg weekly for 3 weeks followed by 75 mg weekly) significantly improved both PFS and ORR compared to investigator's choice of single-agent therapy [1]. The trial also reported a trend toward improved overall survival for the 175/75 mg group (12.8 months vs. 9.7 months), though this was not statistically significant [1].
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival [2] [3] [4].
The drug binds to an intracellular protein, FK506-binding protein 12 (FKBP-12). This protein-drug complex then directly inhibits the activity of mTOR complex 1 (mTORC1) [2] [4]. The subsequent molecular and phenotypic effects are illustrated below.
The inhibition of mTORC1 leads to several critical downstream effects [3] [4]:
This protocol outlines the reconstitution, administration, and management of this compound for relapsed/refractory MCL based on the phase III trial and manufacturer specifications [1] [5].
1. Recommended Dosing
2. Dose Modification Guidelines Dose adjustments are necessary for hepatic impairment and concomitant use of certain drugs.
Table 2: this compound Dose Modification Guide
| Scenario | Recommended Action |
|---|---|
| Hepatic Impairment | |
| Mild (bilirubin >1–1.5×ULN or AST >ULN but bilirubin ≤ULN) | Reduce dose to 15 mg/week [5]. |
| Moderate to Severe (bilirubin >1.5×ULN) | Contraindicated [5]. |
| Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Avoid use. If necessary, reduce this compound dose to 12.5 mg/week. After discontinuing the inhibitor, wait ~1 week before returning to the original dose [5]. |
| Concomitant Strong CYP3A4 Inducers (e.g., rifampin, phenytoin) | Avoid use. If necessary, consider increasing this compound dose from 25 mg/week up to 50 mg/week. Reduce dose if the inducer is discontinued [5]. |
3. Drug Preparation & Administration Workflow this compound requires a specific two-step dilution process to ensure stability and potency [5]. The entire workflow, from preparation to infusion, is captured in the following diagram.
Adverse Event Management The most frequent grade 3 or 4 adverse events associated with this compound in the MCL trial were thrombocytopenia, anemia, neutropenia, and asthenia [1]. Other notable toxicities include hyperglycemia, hypertriglyceridemia, and interstitial lung disease. Proactive monitoring and supportive care are essential.
Understanding Resistance Mechanisms A significant clinical challenge is the development of acquired resistance. Research in various cancers points to several key mechanisms [6] [7]:
To improve the efficacy of this compound in MCL, ongoing research is exploring several strategies:
I hope these detailed application notes and protocols are valuable for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
The table below summarizes the primary and secondary endpoints from various temsirolimus clinical trials, highlighting its application across different cancer types.
| Cancer Type / Trial Phase | Primary Endpoint(s) | Secondary / Other Endpoints | Key Safety Findings | Source |
|---|---|---|---|---|
| Lymphoma (Phase I/II) | Complete Response (CR) rate, Overall Response Rate (ORR) [1]. | Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS) [1]. | Grade ≥3 hematologic events were common. Specific non-hematologic toxicities included hypokalemia, diarrhea, and mucositis [1]. | |
| Multiple Myeloma (Phase II) | Best Overall Response (CR or Partial Response (PR)) [2]. | Time to Progression (TTP), characterization of PK and PD relationships [2]. | Grade 3-4 toxicities: fatigue, neutropenia, thrombocytopenia, interstitial pneumonitis, stomatitis, diarrhea [2]. | |
| Glioblastoma (Phase II) | 6-month Progression-Free Survival rate, radiographic response [3]. | Overall survival, time to progression, correlation of response with hyperlipidemia and p-p70s6k levels [3]. | Grade 3+ non-hematologic: hypercholesterolemia (11%), hypertriglyceridemia (8%), hyperglycemia (8%). Grade 3 hematologic: 11% [3]. | |
| Renal Cell Carcinoma (Real-World) | Response Rate, Clinical Benefit Rate (CBR), Progression-Free Survival (PFS) [4]. | Incidence of Adverse Drug Reactions (ADRs), including interstitial lung disease (ILD) [4]. | Most common ADRs: stomatitis (26.7%), ILD (17.3%), decreased platelet count (11.1%). Grade ≥3 ILD: 4.5% [4]. |
Here are the methodologies for key aspects of this compound clinical trials, compiled from the cited research.
The established recommended Phase II dose from a combination study in lymphoma is This compound 25 mg IV weekly and lenalidomide 20 mg orally on days 1-21 of a 28-day cycle [1]. In other single-agent trials, the standard dose used was This compound 25 mg IV weekly [2] [3].
A detailed protocol from a multiple myeloma trial involves [2]:
To demonstrate target engagement, a common method is to assess the phosphorylation status of downstream mTOR effectors in peripheral blood mononuclear cells (PBMCs) [2]:
This compound inhibits the mTOR pathway, a key regulator of cell growth and survival. The following diagram illustrates this mechanism and how it informs clinical trial biomarker analysis.
I hope these detailed application notes and protocols provide a solid foundation for your research and drug development work.
Temsirolimus is a mammalian target of rapamycin (mTOR) kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC). As a derivative of sirolimus, this compound binds to intracellular proteins and inhibits mTOR activity, ultimately leading to cell cycle arrest in tumor cells. The mTOR pathway plays a critical role in signaling pathways for various cytokines and growth factors involved in carcinogenesis and cancer progression. Inhibition of this pathway results in decreased protein synthesis and cell cycle arrest at the G1 phase, providing the antineoplastic activity against renal cell carcinoma. Clinical trials have demonstrated that this compound significantly prolongs overall survival in patients with advanced RCC compared to interferon-alfa monotherapy (10.9 months vs. 7.3 months), establishing its importance in oncology practice. [1] [2] [3]
A significant challenge in this compound administration is the relatively high incidence of hypersensitivity reactions associated with its infusion. These reactions are characterized by anaphylaxis, dyspnea, flushing, hypotension, apnea, loss of consciousness, and chest pain in some cases. The underlying mechanism for these reactions may involve the drug's molecular structure or the polysorbate 80 solvent used in the formulation. Based on clinical trial observations and post-marketing surveillance, approximately 30-60 minutes of premedication with H1-antihistamines has become a standard prophylactic measure to mitigate these infusion-related reactions. This protocol provides detailed application notes for researchers and clinicians regarding the appropriate premedication strategy, drug preparation, administration procedures, and safety monitoring when using this compound in both clinical and research settings. [4] [3] [5]
The premedication protocol for this compound is designed to minimize the risk of hypersensitivity reactions, which can occur during or shortly after infusion. Based on manufacturer recommendations and clinical guidelines, the standard approach involves administration of an H1-antihistamine approximately 30 minutes prior to each this compound dose. The recommended agent is diphenhydramine at a dose of 25-50 mg administered intravenously. For patients with contraindications to diphenhydramine, alternative H1-antihistamines with similar pharmacokinetic and pharmacodynamic properties may be substituted. The premedication should be timed precisely to ensure adequate plasma concentrations during the this compound infusion while accounting for the specific pharmacokinetic profile of the selected antihistamine. [4] [3] [5]
Table 1: Recommended Premedication Regimen for this compound
| Component | Drug Examples | Dose | Route | Timing | Frequency |
|---|---|---|---|---|---|
| H1-antihistamine | Diphenhydramine (preferred) | 25-50 mg | IV | 30 minutes before each this compound infusion | Weekly, before each dose |
| Alternative H1-antihistamines | Equivalent H1-blockers | Equivalent doses | IV | 30 minutes before infusion | Weekly, before each dose |
In cases where patients experience breakthrough hypersensitivity reactions despite appropriate H1-antihistamine premedication, the addition of an H2-receptor antagonist such as famotidine (20 mg IV) or ranitidine (50 mg IV) may provide enhanced protection. This expanded premedication strategy should be considered for patients with a history of drug allergies or those who have previously experienced infusion reactions to mTOR inhibitors. Furthermore, for patients requiring ongoing this compound therapy who have experienced previous hypersensitivity reactions, consistent premedication with both H1 and H2 antagonists is recommended throughout the treatment course, not just for the initial infusion. [3] [5]
This compound requires a specific two-step dilution process to ensure stability and prevent precipitation. The initial step involves adding 1.8 mL of the supplied diluent to the vial containing 25 mg/mL this compound concentrate, resulting in a solution of approximately 10 mg/mL. This intermediate solution must be mixed thoroughly by inversion until no visible particles remain, with care taken to minimize foaming. The second dilution step requires withdrawing the appropriate dose from this intermediate solution and adding it to 250 mL of 0.9% sodium chloride injection in containers composed of glass, polyolefin, or polyethylene. Polyvinyl chloride (PVC) containers must be avoided as polysorbate 80 in the formulation can leach diethylhexylphthalate (DEHP) from PVC. The final diluted solution should be mixed by gentle inversion rather than shaking to prevent foaming and administered within 6 hours when stored at room temperature. Throughout preparation, protection from excessive room light and sunlight is essential to maintain drug stability. [4] [3] [5]
Table 2: this compound Preparation Protocol
| Step | Process | Materials | Concentration | Stability |
|---|---|---|---|---|
| First Dilution | Add 1.8 mL supplied diluent to 25 mg/mL this compound vial | Manufacturer-provided diluent | ~10 mg/mL | Up to 24 hours at <25°C |
| Second Dilution | Withdraw dose from first dilution and add to 250 mL 0.9% NaCl | Non-PVC containers (glass, polyolefin, polyethylene) | Dependent on dose (typically 0.1-1 mg/mL) | Use within 6 hours |
| Final Preparation | Mix by gentle inversion, avoid shaking | In-line polyethersulfone filter (≤5 μm) | Ready for administration | Complete infusion within 6 hours |
This compound administration requires careful attention to infusion parameters and patient monitoring. The recommended dose for advanced renal cell carcinoma is 25 mg administered intravenously once weekly until disease progression or unacceptable toxicity occurs. The infusion should be delivered over 30-60 minutes using an infusion pump to ensure accurate delivery rates. For the initial administration, particularly in patients with potential risk factors for hypersensitivity, a longer infusion duration (60 minutes) is advisable. If well-tolerated, subsequent infusions may be completed in 30 minutes. The administration requires an in-line polyethersulfone filter with a pore size not exceeding 5 μm to ensure particulate matter removal. Throughout the infusion period, patients should be monitored closely for signs of hypersensitivity reactions, including vital sign assessments at baseline, during infusion, and for at least 30-60 minutes after completion. [4] [3] [5]
Despite appropriate premedication, hypersensitivity reactions may still occur and require prompt intervention. For mild to moderate reactions (grade 1-2), the infusion should be temporarily interrupted and supportive care administered, including additional antihistamines if needed. Once symptoms resolve, the infusion may be resumed at a slower rate (extending up to 60 minutes for the remainder of the dose). For severe or life-threatening reactions (grade 3-4), the infusion should be discontinued immediately, and emergency measures instituted as clinically indicated. The risks and benefits of continuing this compound therapy should be carefully evaluated in patients experiencing severe hypersensitivity reactions, considering potential alternatives for future treatment cycles. For subsequent doses in patients who experienced reactions, premedication should include both H1 and H2 antagonists administered approximately 30 minutes before infusion, and the infusion duration should be extended to 60 minutes with more frequent monitoring. [4] [3] [5]
Figure 1: Hypersensitivity Reaction Management Algorithm
Comprehensive monitoring is essential throughout this compound therapy to manage potential toxicities. Prior to treatment initiation, baseline assessments should include: pulmonary function evaluation with chest radiograph or CT scan to identify pre-existing interstitial lung disease; hepatic function tests (AST, bilirubin) to determine appropriate dosing; metabolic parameters including serum cholesterol, triglycerides, and glucose; renal function tests and urinalysis for protein quantification; and complete blood count to establish hematologic baseline. During treatment, regular monitoring should continue with pulmonary imaging performed periodically even in asymptomatic patients, as interstitial lung disease may present without initial symptoms. Metabolic parameters should be checked regularly, as hyperglycemia and hyperlipidemia frequently require intervention with antihyperglycemic agents and lipid-lowering drugs. [1] [4] [3]
Patients should be educated to report specific symptoms promptly, including respiratory changes (dyspnea, cough, hypoxia), signs of infection (fever, localized symptoms), gastrointestinal symptoms (abdominal pain, bloody stools), neurological changes (headache, seizure activity), and impaired wound healing. Particular attention should be paid to patients with central nervous system tumors or metastases, as they are at increased risk for intracerebral hemorrhage. Additionally, those receiving anticoagulant therapy require careful monitoring for bleeding complications. Immunocompromised patients should be monitored for opportunistic infections, with prophylaxis for Pneumocystis jiroveci pneumonia considered when corticosteroids or other immunosuppressive agents are administered concomitantly. [4] [3] [5]
Dose adjustments may be necessary based on toxicity severity and patient-specific factors. For hematologic toxicities such as absolute neutrophil count <1000/mm³ or platelet count <75,000/mm³, therapy should be temporarily interrupted until recovery to grade ≤2, followed by resumption at a reduced dose of 20 mg weekly. For non-hematologic toxicities of grade 3 or greater, similar interruption and dose reduction principles apply, with the weekly dose reduced by 5 mg increments to a minimum of 15 mg weekly. In patients with mild hepatic impairment (bilirubin >1-1.5 × ULN or AST >ULN with bilirubin ≤ULN), the dose should be reduced to 15 mg weekly. This compound is contraindicated in patients with bilirubin >1.5 × ULN due to significantly increased exposure. [4] [3] [5]
Table 3: Dose Modification Guidelines for this compound
| Toxicity Type | Severity/Grade | Action | Dose After Recovery |
|---|---|---|---|
| Hematologic | ANC <1000/mm³ or platelets <75,000/mm³ | Interrupt therapy | Reduce by 5 mg/week (min 15 mg/week) |
| Non-hematologic | Grade 3 or greater | Interrupt therapy | Reduce by 5 mg/week (min 15 mg/week) |
| Hepatic Impairment | Mild (bilirubin >1-1.5 × ULN or AST >ULN) | Reduce dose at initiation | 15 mg/week |
| Hepatic Impairment | Moderate to Severe (bilirubin >1.5 × ULN) | Contraindicated | Not recommended |
| Hypersensitivity | Severe or life-threatening | Discontinue infusion | Consider permanent discontinuation |
Concomitant use with strong CYP3A4 inhibitors or inducers requires significant dose adjustments. When co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, protease inhibitors), the this compound dose should be reduced to 12.5 mg weekly. Conversely, when used with strong CYP3A4 inducers (e.g., rifampin, phenytoin, dexamethasone), the dose may be increased to 50 mg weekly. These adjustments are necessary because this compound is primarily metabolized by CYP3A4, and drug interactions can significantly alter its exposure and the exposure to its active metabolite, sirolimus. [4] [2] [3]
The pathophysiology of this compound-associated hypersensitivity reactions involves multiple potential mechanisms. The drug formulation contains polysorbate 80, which has been associated with hypersensitivity reactions in various parenteral medications. Additionally, the mTOR inhibition itself may trigger inflammatory responses through complex immune modulation. Histamine release from mast cells and basophils represents the final common pathway for many infusion-related reactions, leading to vasodilation, increased vascular permeability, and smooth muscle effects that manifest clinically as hypotension, flushing, dyspnea, and urticaria. [6] [4] [3]
H1-antihistamines function as inverse agonists at histamine H1 receptors rather than pure antagonists, stabilizing the receptor in its inactive conformation and reducing basal signaling activity. Recent structural biology studies using cryo-EM have revealed that antihistamines bind to the orthosteric pocket of H1 receptors, primarily through interactions with transmembrane domains 3, 5, 6, and 7. A key mechanism involves the insertion of a shared phenyl group into a deep hydrophobic cavity, blocking the movement of the toggle switch residue W428, which normally initiates GPCR activation upon histamine binding. This structural intervention prevents the conformational changes required for intracellular signaling, thereby mitigating the clinical manifestations of histamine release. [6] [7]
Figure 2: Mechanism of Hypersensitivity Reactions and Antihistamine Protection
This compound exerts its antineoplastic effects through potent inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. The drug forms a complex with the intracellular protein FKBP-12, and this complex directly inhibits mTOR activity. Consequently, this compound blocks downstream signaling pathways that regulate protein synthesis, cell cycle progression, and angiogenesis. Importantly, mTOR inhibition reduces the levels of hypoxia-inducible factors (HIF-1 and HIF-2 alpha) and vascular endothelial growth factor (VEGF), which are particularly critical in the pathogenesis of renal cell carcinoma. This multifaceted mechanism explains the particular efficacy of this compound in RCC, where HIF accumulation due to VHL gene mutations drives tumor progression. [1] [2]
The active metabolite of this compound, sirolimus, contributes significantly to the drug's pharmacological activity. Both this compound and sirolimus exhibit similar potency against mTOR, creating a sustained inhibitory effect throughout the dosing interval. The prolonged half-life of sirolimus (approximately 54.6 hours) compared to the parent drug (17.3 hours) supports once-weekly dosing. The extensive hepatic metabolism via CYP3A4 and P-glycoprotein-mediated transport contribute to the drug's pharmacokinetic profile and highlight the importance of hepatic function assessment and drug interaction management in treatment planning. [1] [2]
The premedication protocol with H1-antihistamines represents an essential component of safe this compound administration in patients with advanced renal cell carcinoma. Based on current evidence, intravenous diphenhydramine (25-50 mg) administered 30 minutes before each weekly infusion significantly reduces the incidence and severity of hypersensitivity reactions. The comprehensive approach outlined in these application notes—including appropriate drug preparation, careful infusion management, and systematic monitoring—enables optimal risk mitigation while maintaining treatment efficacy.
Future research directions should focus on optimizing premedication strategies for high-risk populations and exploring the potential repurposing of antihistamines in oncology. Emerging evidence suggests that H1-antihistamines may have broader applications in cancer therapy beyond prophylaxis for infusion reactions. Recent studies indicate that certain antihistamines can modulate the tumor microenvironment by blocking histamine-mediated polarization of tumor-associated macrophages toward the M2 phenotype, potentially enhancing antitumor immunity and improving responses to immunotherapy. The potential synergistic effects between antihistamines and immune checkpoint inhibitors represent a promising area for clinical investigation that may expand the therapeutic utility of these commonly used drugs in oncology. [6] [8]
This compound (marketed as Torisel) is a novel inhibitor of the mammalian target of rapamycin (mTOR) that represents an important class of targeted anticancer therapeutics. As a derivative of sirolimus, this compound retains potent mTOR inhibitory activity while exhibiting improved solubility properties that enable intravenous administration. The drug is currently approved for the treatment of advanced renal cell carcinoma and is under investigation for various other solid and hematologic malignancies. Understanding this compound metabolism is clinically crucial as it undergoes extensive biotransformation primarily via the cytochrome P450 3A4 (CYP3A4) system, creating significant potential for drug-drug interactions (DDIs) that can alter its pharmacokinetic profile and either compromise efficacy or increase toxicity.
The metabolic fate of this compound is particularly complex because it is converted to sirolimus (rapamycin), an equipotent metabolite that contributes substantially to its overall pharmacological activity. Both this compound and sirolimus are substrates of CYP3A4, making them vulnerable to interactions with the numerous medications that inhibit or induce this enzymatic pathway. These interactions can profoundly affect systemic exposure, necessizing careful management in clinical practice and during drug development. This document provides comprehensive application notes and detailed experimental protocols for studying this compound CYP3A4-mediated metabolism and drug interactions, supporting researchers and clinicians in optimizing its therapeutic application.
This compound undergoes extensive hepatic metabolism, with CYP3A4 serving as the predominant enzyme responsible for its biotransformation. The primary metabolic reaction involves enzymatic hydrolysis that converts this compound to sirolimus, which retains equipotent mTOR inhibitory activity. Following this conversion, both compounds undergo further oxidative metabolism through multiple pathways. A comprehensive metabolic identification study using human liver microsomes and advanced analytical techniques revealed that this compound metabolism produces more than 20 metabolites through various biochemical transformations.
The major metabolic reactions include:
While CYP3A4 mediates approximately 75-80% of this compound metabolism, CYP3A5 and CYP2C8 also contribute significantly, particularly to the formation of specific metabolites including 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine this compound. This metabolic diversity contributes to the complex pharmacokinetic profile of the drug and its active metabolite.
Figure 1: Comprehensive Metabolic Pathways of this compound. The diagram illustrates the complex biotransformation of this compound, highlighting the multiple enzymatic pathways involved in its metabolism and elimination.
Table 1: Major this compound Metabolites and Their Enzymatic Formation
| Metabolite Category | Specific Metabolites | Primary CYP Enzymes | Analytical Identification |
|---|---|---|---|
| O-desmethylated | 27-O-desmethyl, 39-O-desmethyl, 16-O-desmethyl | CYP3A4, CYP2C8 | High-resolution MS, MSⁿ fragmentation |
| Hydroxylated | 12-hydroxy, 24-hydroxy, 25-hydroxy, hydroxy-piperidine | CYP3A4, CYP3A5 | Comparison with reference standards |
| Demethylated-hydroxylated | 16-O-desmethyl,24-hydroxy; 16-O-desmethyl,23-hydroxy | CYP3A4, CYP3A5 | Ion trap MSⁿ, fragmentation patterns |
| Didemethylated | 27,39-O-didesmethyl | CYP3A4 | High-resolution MS |
| Dihydroxylated | 12,24-dihydroxy | CYP3A4, CYP3A5 | MSⁿ and retention time matching |
Advanced analytical techniques are essential for complete characterization of this compound metabolites. High-resolution mass spectrometry coupled with MS/iontrap (MSⁿ) capability enables structural elucidation through comparison of fragmentation patterns with parent compounds and known sirolimus derivatives. Enzyme kinetic parameters using Michaelis-Menten modeling further help quantify the contribution of specific CYP enzymes to overall metabolic clearance.
The potential for clinically significant drug interactions with this compound is substantial due to its dependence on CYP3A4 metabolism. These interactions have been systematically evaluated through both clinical studies and in vitro investigations.
CYP3A4 Inhibition: Concomitant administration with the potent CYP3A4 inhibitor ketoconazole (400 mg oral) significantly altered this compound pharmacokinetics. While ketoconazole had no significant effect on this compound Cmax or AUC itself, it increased exposure to the active metabolite sirolimus by approximately 3.1-fold, with the sum total exposure (AUCsum) of this compound plus sirolimus increasing 2.3-fold compared to this compound alone. This interaction is clinically relevant as it substantially increases overall pharmacological activity, necessitating dose adjustments to minimize toxicity risk.
CYP3A4 Induction: CYP3A4 inducers such as rifampicin and anticipileptic drugs demonstrate the opposite effect. When coadministered with strong enzyme inducers, this compound Cmax decreased by 36% and volume of distribution increased by 99%. More importantly, sirolimus Cmax and AUC decreased by 67% and 43%, respectively. Rifampicin specifically decreased sirolimus Cmax and AUC by 65% and 56%, respectively, with AUCsum decreasing by 41%. These reductions in exposure could potentially compromise antitumor efficacy, suggesting that higher this compound doses may be needed when concomitant administration with strong CYP3A4 inducers cannot be avoided.
Table 2: Clinical Drug Interaction Studies with this compound
| Interacting Drug | Interaction Type | Effect on this compound | Effect on Sirolimus | Clinical Management |
|---|---|---|---|---|
| Ketoconazole (strong inhibitor) | CYP3A4 inhibition | No significant change in Cmax/AUC | AUC increased 3.1-fold; AUCsum increased 2.3-fold | Avoid concomitant use; if necessary, reduce this compound to 12.5 mg weekly |
| Rifampicin (strong inducer) | CYP3A4 induction | No significant change in Cmax/AUC | Cmax decreased 65%; AUC decreased 56% | Avoid concomitant use; consider alternative agents |
| Enzyme-inducing anticonvulsants | CYP3A4 induction | Cmax decreased 36%; Vd increased 99% | Cmax decreased 67%; AUC decreased 43% | Higher this compound doses may be needed; monitor efficacy |
| Grapefruit juice | CYP3A4 inhibition | Potential increased exposure | Potential increased exposure | Avoid concomitant use |
| St. John's Wort | CYP3A4 induction | Potential decreased exposure | Potential decreased exposure | Avoid concomitant use |
The FDA-approved dose of this compound for advanced renal cell carcinoma is 25 mg administered as a 30- to 60-minute intravenous infusion once weekly. This dosing regimen produces high peak this compound concentrations with limited immunosuppressive activity while maintaining antitumor efficacy. However, the complex interaction profile necessitates careful review of concomitant medications in all patients receiving this compound therapy.
For patients requiring coadministration with strong CYP3A4 inhibitors, a dose reduction to 12.5 mg weekly should be considered, with close monitoring for adverse effects including hyperglycemia, hypertriglyceridemia, interstitial lung disease, and bowel perforation. When concomitant strong CYP3A4 inducers are necessary, no specific dose adjustment guidelines have been established, but therapeutic drug monitoring and clinical assessment of efficacy are recommended, with consideration of potentially higher this compound doses to maintain antitumor activity.
This compound dosing requires special consideration in specific patient populations and clinical scenarios:
The standard this compound dose of 25 mg administered intravenously over 30-60 minutes once weekly was established based on phase II clinical trials in advanced renal cell carcinoma that demonstrated anti-tumor activity across doses of 25 mg, 75 mg, and 250 mg. The 25 mg dose was selected for phase III studies because higher doses were associated with increased frequency of dose reductions and discontinuations without demonstrating superior efficacy. Premedication with 25-50 mg intravenous diphenhydramine approximately 30 minutes before each this compound dose is recommended to minimize hypersensitivity reactions.
Objective: To evaluate the effect of ketoconazole (a strong CYP3A4 inhibitor) on the pharmacokinetics of intravenous this compound in healthy subjects.
Study Design:
Subject Selection:
Methodology:
Pharmacokinetic Analysis:
Objective: To evaluate the metabolic stability of this compound in human liver microsomes and identify the specific CYP enzymes involved in its metabolism.
Materials:
Methodology:
Data Analysis:
Figure 2: Experimental Workflow for this compound Drug Interaction Studies. The diagram outlines the comprehensive methodology for clinical and analytical assessment of this compound drug interactions.
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting CYP3A4-mediated drug interactions, potentially reducing the need for extensive clinical studies. Recent advances have demonstrated that PBPK models can accurately predict the magnitude of drug interactions between CYP3A4 substrates and inhibitors/inducers. These models integrate physiological parameters, drug-specific properties, and enzyme kinetics to simulate drug disposition and interaction magnitude.
For this compound, a validated PBPK model could:
Recent research has shown that PBPK models for CYP3A4-mediated interactions demonstrate high predictive accuracy, with approximately 89% of AUC ratio predictions falling within the 0.5 to 2.0-fold criteria compared to observed clinical data. This represents a significant improvement over static models, particularly for complex interactions involving enzyme induction.
The implementation of PBPK modeling in this compound drug development follows a structured approach:
This model-informed drug development approach can optimize clinical study design, support waiver requests for certain interaction studies, and provide evidence for labeling recommendations. As PBPK modeling continues to evolve, its integration into this compound pharmacology assessment will enhance the efficiency of drug development and the precision of clinical dosing recommendations.
This compound exhibits complex metabolism primarily mediated by CYP3A4, with significant contribution from its active metabolite sirolimus. This comprehensive review has detailed the metabolic pathways, clinical drug interactions, and experimental protocols essential for optimizing this compound therapy in clinical practice and drug development. The provided application notes and standardized protocols support systematic evaluation of this compound drug interactions, enabling researchers and clinicians to better manage this important anticancer agent.
The continued development of advanced approaches like PBPK modeling offers promising opportunities to refine our understanding of this compound pharmacology and improve personalized dosing strategies. As combination therapies with this compound continue to be explored in various malignancies, thorough assessment of drug interaction potential remains crucial for maximizing therapeutic efficacy while minimizing adverse effects.
The following table summarizes key quantitative data on these adverse effects from clinical trials.
| Adverse Effect | Reported Incidence (Grade 3 or Higher) | Common Presentation & Notes |
|---|---|---|
| Rash | Among most common reactions (incidence ≥30%) [1] | Specific grades not detailed in provided sources; considered a frequent but often lower-grade effect [1] [2]. |
| Mucositis | 2.8% - 9.2% (single-agent vs. combination therapy) [3] [4] | Includes oral mucositis and aphthous ulcers; dose-limiting toxicity; median onset ~14 days [4]. |
Mucositis is a prominent dose-limiting toxicity for temsirolimus, particularly in combination therapies [4].
Understanding the mechanism provides context for these class-effect toxicities.
The diagram shows how mTOR inhibition by this compound disrupts critical cellular processes. Rapidly dividing cells, like keratinocytes in the skin and epithelial cells lining the oral mucosa, are particularly vulnerable, leading to impaired function, repair, and the clinical manifestations of rash and mucositis [3].
Q1: What is the pathophysiological basis for hyperglycemia and hyperlipidemia induced by mTOR inhibitors like Temsirolimus?
The metabolic toxicities arise because the mTOR pathway is a key component of the insulin signaling cascade. Inhibiting mTOR disrupts normal metabolic homeostasis, leading to insulin resistance and altered lipid metabolism [1].
The diagram below illustrates the core mechanisms through which mTOR inhibition causes these metabolic derangements.
Q2: How prevalent are these metabolic toxicities in patients treated with this compound?
The incidence of hyperglycemia and hyperlipidemia is significant, as shown by data from clinical trials and the drug's prescribing information [2] [3] [1].
Table 1: Incidence of Metabolic Adverse Events with this compound (25mg/week)
| Adverse Event | All Grades Incidence | Grades 3-4 Incidence | Notes |
|---|---|---|---|
| Hyperglycemia | 63% - 89% [3] [1] | 5% - 26% [3] [1] | Often appears within the first two treatment cycles [3]. |
| Hyperlipidemia | |||
| ∟ Hypertriglyceridemia | 54% - 83% [1] | 3% - 6% [1] | Median max triglyceride level: 247 mg/dL [3]. |
| ∟ Hypercholesterolemia | ~53% [1] | ~2% [1] | Median max cholesterol level: 243 mg/dL [3]. |
Q3: What are the recommended screening and monitoring procedures for subjects on this compound?
A rigorous monitoring protocol is essential for the timely detection and management of metabolic toxicities in both clinical trial and research settings [2] [1].
Table 2: Metabolic Parameter Monitoring Schedule for this compound Studies
| Parameter | Baseline (Pre-Dose) | During Treatment | Management Trigger Points |
|---|
| Fasting Blood Glucose | Required [1] | At least once per cycle; more frequently if elevated [3] [1] | Grade 1: >ULN - 160 mg/dL Grade 2: >160 - 250 mg/dL Grade 3: >250 - 500 mg/dL Grade 4: >500 mg/dL [1] | | Lipid Panel (Triglycerides, Total Cholesterol, LDL, HDL) | Required [1] | At least once per cycle [3] [1] | TG Grade 3: 500 - 1000 mg/dL TG Grade 4: >1000 mg/dL Chol Grade 3: >300 - 400 mg/dL Chol Grade 4: >400 mg/dL [1] |
Q4: What are the consensus guidelines for managing hyperglycemia in subjects receiving this compound?
The primary goal is to control blood glucose without necessarily discontinuing the study drug, as these toxicities are often manageable [3] [1]. The following workflow outlines the recommended management approach.
Q5: How should this compound-induced hyperlipidemia be managed?
Hyperlipidemia is common but infrequently requires dose interruption. Management should follow a step-wise approach [1].
Table 3: Management Guidelines for this compound-Induced Hyperlipidemia
| Severity | Diet & Lifestyle | First-Line Pharmacotherapy | Alternative/Add-On Therapy |
|---|
| Mild to Moderate (e.g., TG 200-500 mg/dL) | Initiate dietary intervention: • Reduce saturated/trans fats • Increase soluble fiber • Increase omega-3 fatty acids [4] [5] | Statins (e.g., Atorvastatin, Rosuvastatin) are effective first-line agents [1]. | Fibrates (e.g., fenofibrate) are highly effective for significant hypertriglyceridemia and can be used with statins (monitor for myopathy) [1] [5]. | | Severe/Refractory (e.g., TG >500 mg/dL) | Intensity dietary management. | Optimize statin dose if appropriate. | Add fibrates or prescription omega-3 fatty acids [1] [5]. |
> Note on Statins: Be aware that statin use itself is associated with a small but significant increased risk of new-onset diabetes, particularly in susceptible populations [6]. This should be factored into the risk-benefit assessment and monitoring plan.
Q6: Could these metabolic toxicities be associated with the anti-tumor efficacy of this compound?
Some evidence suggests that the development of metabolic toxicities may be a pharmacodynamic marker of pathway inhibition. One phase I study combining this compound with an IGF-1R antibody found that higher maximum glucose levels were associated with significantly more tumor shrinkage [3]. However, no significant association was found between these metabolic toxicities and time to progression or overall survival in that study [3]. This potential link warrants careful consideration in the analysis of preclinical and clinical data.
Q7: Are there specific populations that require special attention?
Yes, the following populations require careful monitoring and potential dose adjustment:
The table below summarizes the core quantitative data on this compound-induced ILD, which is crucial for risk assessment during clinical trials and patient management.
| Aspect | Key Data | Context / Source |
|---|---|---|
| Reported Incidence | 19.8% during mTOR inhibitor treatment (in a cohort with mRCC) [1] | Higher than the 2.7% incidence with Sunitinib in the same study [1]. |
| Typical Onset | Median 3.8 months (Range: 1 - 21.5 months) [1] | ILD can occur after several weeks of treatment. |
| Delayed Exacerbation | Cases reported 40 days after last dose [2] | Highlights need for vigilance even after drug discontinuation. |
| Common Symptoms | Cough (69.2%), Dyspnea (shortness of breath), Fever [1] [3] | Symptoms are often nonspecific. |
| Radiological Patterns | Ground-glass opacities, patchy infiltrates in a peribronchovascular distribution [3] [2] | Observed on High-Resolution Computed Tomography (HRCT). |
| BAL Cellularity | Lymphocytic (42.9%) or Eosinophilic (28.6%) [1] | Based on Bronchoalveolar Lavage (BAL) analysis. |
| Mortality | Can be fatal; case report of death despite steroids [2] | Overall, no ILD-related deaths in a case series of 26 patients [1]. |
A definitive diagnosis of drug-induced ILD (DIILD) is one of exclusion, requiring ruling out of alternative causes such as infection, cardiac failure, or disease progression [4] [5]. The following diagnostic workflow and monitoring tools are recommended.
High-Resolution Computed Tomography (HRCT):
Pulmonary Function Tests (PFTs):
Serum Biomarkers:
Bronchoscopy with Bronchoalveolar Lavage (BAL):
The management of this compound-induced ILD is primarily based on severity grading and clinical judgment, as high-quality prospective studies on treatment are lacking [5]. The following strategies are derived from clinical series and case reports.
| Action | Description | Evidence / Context |
|---|---|---|
| Drug Interruption/Discontinuation | First and most critical step upon suspicion of ILD. | Standard practice for all suspected DIILD [1] [4] [5]. |
| Corticosteroid Therapy | Used for moderate to severe cases. Pulsed doses for severe or eosinophilic ILD. | Common management; eosinophilic ILD may require pulsed steroids [1] [2]. |
| Dose Reduction & Re-challenge | After resolution, re-exposure at a reduced dose may be feasible in some patients. | Reported as a successful strategy in a case series; requires careful monitoring [1]. |
| Switch to Another mTORi | Consider switching from Sirolimus to Everolimus if mTOR inhibition is essential. | Case report shows resolution of Sirolimus-induced ILD after switch to Everolimus [3]. |
Resistance to mTOR inhibitors like this compound can be either intrinsic (preexisting) or acquired (developed after treatment). The table below summarizes the key mechanisms identified in the literature.
| Mechanism of Resistance | Brief Description | Relevant Cancers/Cell Models | Key Molecules Involved |
|---|---|---|---|
| Reactivation of PI3K/AKT Pathway | mTORC1 inhibition leads to loss of negative feedback, causing hyperactivation of upstream pathways [1] [2]. | Breast Cancer, Bladder Cancer [3] [2] | IRS-1, PI3K, AKT, IGF-1R [2] |
| Upstream Genomic Alterations | Mutations or loss in negative regulators of the pathway lead to constitutive mTOR activation [1] [2]. | Various solid tumors [1] | PTEN (loss), TSC1/TSC2 (mutations) [4] [1] |
| mTOR Complex Switching | Rapalogs inhibit mTORC1 but not mTORC2, allowing continued pro-survival signaling through Akt (Ser473) [2]. | Bladder Cancer, Renal Cell Carcinoma [2] | mTORC2, RICTOR, AKT (pS473) [2] |
| Activation of Alternative Survival Pathways | Cancer cells co-opt other signaling cascades to bypass mTOR dependence [5]. | Gastric Cancer (Trastuzumab-resistant) [5] | MAPK, Wnt/β-catenin [5] |
| Altered Cell Cycle & Integrin Signaling | Resistant cells show dysregulated cell cycle proteins and a switch in integrin function from adhesion to motility [3]. | Bladder Cancer [3] | Cyclins, CDKs, Integrins α2, α3, β1 [3] |
Here are detailed methodologies for key experiments to study resistance mechanisms.
This protocol is adapted from studies on bladder cancer cells [3].
This protocol is used to confirm pathway reactivation, as seen in bladder and gastric cancer models [5] [3].
This protocol is based on findings that integrins drive invasive behavior in resistant cells [3].
Q1: Our team has confirmed that this compound resistance in our cell model is associated with AKT reactivation. What are the most viable combinatorial strategies to test?
Q2: Are there any known biomarkers that can predict the development of resistance to this compound?
TSC1 or TSC2 are associated with better initial response but may also influence resistance mechanisms [1]. PTEN loss is another key marker of pathway dependency [4] [2].Q3: In our in vivo models, resistant tumors show increased metastatic spread. What mechanism could explain this, and how can we target it?
The following diagrams, created using Graphviz, illustrate the core signaling pathway and a primary resistance mechanism.
A primary resistance mechanism involves feedback reactivation of AKT. This compound inhibits mTORC1, which relieges its inhibitory phosphorylation of IRS-1. This leads to enhanced signaling through PI3K and the mTORC2 complex, which in turn phosphorylates and fully activates AKT, promoting cell survival and proliferation despite treatment [1] [2].
An alternative resistance mechanism identified in bladder cancer cells is an integrin switch. Upon developing resistance, cells alter their integrin expression (α2, α3, β1), which functionally shifts their priority from strong adhesion to high motility and invasion, explaining increased metastatic potential [3].
The table below summarizes the standard dosing and critical adjustment guidelines for this compound based on the latest clinical information.
| Parameter | Standard / Condition | Recommended Action |
|---|---|---|
| Usual Adult Dose (RCC) | Advanced Renal Cell Carcinoma | 25 mg IV over 30-60 minutes, once weekly until disease progression or unacceptable toxicity [1] [2]. |
| Premedication | Prior to each infusion | Administer IV diphenhydramine (25-50 mg) ~30 minutes before dose to minimize infusion reactions [1] [3] [2]. |
| Renal Impairment | Any degree of impairment | No dose adjustment recommended. Pharmacokinetics are not significantly altered as excretion is primarily fecal [1] [4] [3]. |
| Hepatic Impairment | Mild (bilirubin >1-1.5x ULN or AST >ULN with bilirubin ≤ULN) | Reduce dose to 15 mg/week [1] [3] [2]. |
| Moderate to Severe (bilirubin >1.5x ULN) | Contraindicated [3] [2] [5]. | |
| Hematologic Toxicity | ANC <1,000/mm³, platelets <75,000/mm³, or CTCAE Grade ≥3 adverse reactions | Hold therapy. Upon resolution to Grade ≤2, restart at a dose reduced by 5 mg/week (minimum dose: 15 mg/week) [1] [3]. |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Grapefruit juice) | Avoid concomitant use. If unavoidable. | Reduce this compound dose to 12.5 mg/week. Allow a ~1 week washout after stopping the inhibitor before returning to the original dose [1] [3] [2]. |
| Strong CYP3A4 Inducers (e.g., Dexamethasone, Rifampin) | Avoid concomitant use. If unavoidable. | Increase this compound dose to 50 mg/week. Return to the original dose after discontinuing the inducer [1] [3] [2]. |
The dosing guidelines are grounded in the drug's pharmacokinetic profile and clinical trial data, which are critical for research and development.
For researchers designing studies or troubleshooting clinical use, the following points are essential.
Critical Monitoring Parameters: Even without renal dose adjustment, vigilant monitoring is required [1] [3] [5].
Drug Preparation & Handling Protocol: this compound requires a specific two-step dilution process for stability and safety [3] [2].
The following tables summarize the quantitative effects of CYP3A4 modulators on Temsirolimus and its active metabolite, Sirolimus, along with official dose adjustment guidelines.
Table 1: Pharmacokinetic Impact of CYP3A4 Modulators on this compound
| CYP3A4 Modulator | Effect on this compound (Parent Drug) | Effect on Sirolimus (Active Metabolite) | Clinical Study Context |
|---|---|---|---|
| Enzyme Inducers (e.g., Rifampin, Phenytoin) | Cmax ↓ 36% [1] | Cmax ↓ 65-67%; AUC ↓ 43-56% [1] [2] | Cancer patients & healthy subjects [1] |
| Strong Inhibitors (e.g., Ketoconazole) | Not significantly affected [2] | AUC ↑ 3.1-fold (simulated) [3] | Based on pharmacokinetic studies [3] |
Table 2: Official Dose Adjustment Guidelines
| Concomitant Medication | Recommended this compound Dose Adjustment | Key Precautions |
|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Reduce dose to 12.5 mg/week. Resume original dose ~1 week after inhibitor discontinuation [4] [3]. | Avoid concomitant use if possible. Grapefruit juice should also be avoided [4] [3]. |
| Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Increase dose from 25 mg/week up to 50 mg/week. Resume original dose after inducer discontinuation [4] [3]. | Avoid concomitant use if possible. St. John's wort should also be avoided [4] [3]. |
Here are detailed methodologies for key experiments that have been used to characterize these drug interactions.
This protocol is based on the clinical trial cited in the search results [1].
This protocol outlines the enzyme assay used to establish the enzymes responsible for metabolism, as described in the literature [5].
The diagram below illustrates the metabolic pathway of this compound and the key sites of CYP3A4 interaction.
Q1: Why does the active metabolite Sirolimus show a greater interaction effect than the parent drug this compound?
Q2: Are there any pharmacogenetic factors that influence this compound/Sirolimus metabolism?
Q3: What are the critical safety monitoring parameters when managing these drug interactions?
EIAEDs significantly alter the pharmacokinetics of this compound and its active metabolite, sirolimus, by inducing the cytochrome P450 3A4 (CYP3A4) enzyme system [1]. The table below summarizes key pharmacokinetic variable changes.
| Pharmacokinetic Variable | Change with EIAEDs (at 250 mg dose) | Clinical Significance |
|---|---|---|
| This compound Systemic Exposure (AUC) | 1.5-fold lower [1] | Reduced parent drug exposure; may necessitate dosage adjustment. |
| Sirolimus (Metabolite) Peak Concentration (Cmax) | 2-fold lower [1] | Reduced exposure to the equipotent active metabolite. |
| Sirolimus Systemic Exposure (AUC) | 2-fold lower [1] | |
| Brain Tumor Tissue Concentration | Remains measurable and comparable to non-EIAED group (after dose adjustment) [1] | Despite lower blood levels, therapeutically relevant drug levels can be achieved at the tumor site. |
This compound is a prodrug that is metabolized to its active form, sirolimus [2]. Both compounds bind to the FKBP-12 protein with equipotency, and this complex inhibits the mammalian target of rapamycin (mTOR) kinase [1]. This inhibition blocks downstream signaling molecules like p70S6 kinase, which is involved in cell cycle progression and proliferation [2] [1].
EIAEDs (e.g., carbamazepine, phenytoin, phenobarbital) are potent inducers of CYP3A4 [3]. By increasing the activity of this enzyme, EIAEDs accelerate the oxidative metabolism of both this compound and sirolimus, leading to faster clearance and reduced systemic exposure [1].
A clinical study characterized this interaction in patients with recurrent malignant gliomas [1]. The experimental design and key findings are outlined below.
Based on drug labeling, if concomitant use of a strong CYP3A4 inducer like an EIAED is unavoidable, consider increasing the this compound dose from 25 mg to 50 mg weekly [3]. If the inducer is discontinued, the this compound dose should be returned to the level used prior to initiation [3].
The chemical stability of ready-to-use this compound infusion solution is highly dependent on light and temperature [1] [2]. The table below summarizes key quantitative findings.
| Storage Condition | Protection from Light | Stability Duration | Degradation / Notes |
|---|---|---|---|
| Refrigerated (4°C) | Yes | 4 days [1] | Loss ~1.0% per day [1] |
| Room Temperature (20°C) | Yes | 3 days [1] | Loss ~1.56% per day [1] |
| Room Temperature (20°C) | No (Room light) | 24 hours | Degradation rate ~0.25%/h; 92.5% recovery after 1 day [1] |
| Outdoor/Sunlight | No | 1 hour | Losses >10% after 1 hour [1] |
| UV Light (365 nm) | N/A | 45 minutes | ~50% of drug lost (half-life) [1] |
| Concentrate-Diluent Mixture (After 1st dilution) | Below 25°C | 24 hours [3] [4] | Stable for this period before final dilution [3] |
| Final Infusion Solution (in 0.9% NaCl) | Yes | 6 hours [3] [4] | Administration must be completed within this window [3] |
For researchers, strict adherence to handling and preparation protocols is critical for maintaining drug integrity.
The manufacturer mandates a two-step dilution process; direct addition of the concentrate to an aqueous solution will cause precipitation [3] [6] [4].
Step 1: Dilution with Supplied Diluent
Step 2: Final Dilution for Infusion
For researchers citing or replicating stability studies, the core methodology from a key investigation is outlined below.
The workflow for this stability study and the key factors affecting this compound stability can be visualized as follows:
Q1: Can the 6-hour stability of the final this compound admixture be extended? No. Based on the official manufacturer's prescribing information, the administration of the final diluted solution must be completed within 6 hours of its preparation [3] [5] [4]. While one study showed longer stability (3-4 days) when protected from light at controlled temperatures, these research conditions should not override the strict, validated guidelines provided for clinical and laboratory use [1].
Q2: What is the single most critical factor to control during the handling of this compound solutions? Light exposure is the most critical factor. Sunlight can cause losses of over 10% in just one hour, and even standard room light accelerates degradation significantly. Protection from light is required from the moment the vial is removed from the refrigerator until the end of the infusion [1] [3] [2].
Q3: Why is a specific diluent required, and can other solvents be used? The supplied diluent is a specifically formulated, non-aqueous solution designed to maintain the drug's solubility and stability. You should not use other solvents. Direct addition of the undiluted this compound concentrate to an aqueous solution like saline will result in precipitation of the drug [3] [4]. The two-step dilution process is mandatory.
The table below summarizes the core clinical data on these reactions for a quick overview [1] [2] [3].
| Feature | Description |
|---|---|
| Reported Incidence | Up to 9% of patients in clinical trials; ~1% were serious [2]. |
| Common Symptoms | Flushing, chest pain, dyspnea (difficulty breathing), hypotension, apnea, loss of consciousness [2]. |
| Typical Onset | Most occur with the first infusion, often within the first few minutes [2]. |
| Anaphylaxis Risk | Yes, including rare fatal outcomes reported [2]. |
This FAQ section addresses key questions for clinical professionals.
Q1: What is the standard premedication protocol to prevent reactions?
Q2: How should I monitor a patient during the infusion?
Q3: What are the immediate actions required if a reaction is suspected?
Q4: Are there specific drug interactions that can increase the risk or severity of reactions?
The diagram below maps the logical clinical decision pathway for managing an infusion reaction, from preparation to post-reaction response.
For research and development professionals, the following points are critical:
| Trial Phase / Name | Patient Population & Key Feature | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|---|---|---|---|---|
| Phase III (ARCC Trial) [1] [2] [3] | 1st line, mRCC, ≥3 poor-risk factors | 10.9 months (vs. 7.3 months with IFN-α) | 5.5 months (vs. 3.1 months with IFN-α) | 8.6% |
| Phase II (TemPa Trial) [4] | 1st line, clear-cell mRCC, poor-risk (72% IMDC) | 7.1 months (vs. 11.9 months with Pazopanib) | 2.7 months (vs. 5.2 months with Pazopanib) | 5.9% (vs. 21.2% with Pazopanib) |
| Compassionate Use Program [5] | Mixed (37% untreated, 63% pre-treated) | 7.6 months | 3.2 months | 11% |
While the ARCC trial established this compound as a standard of care, subsequent studies have directly compared it to newer alternatives.
Understanding the biology and experimental design behind this data is crucial for professionals.
The table below summarizes the key efficacy data for this compound from a pivotal Phase III clinical trial and a recent meta-analysis.
| Study / Drug | Patient Population | Overall Survival (OS) | Progression-Free Survival (PFS) | Source / Citation |
|---|---|---|---|---|
| This compound (Phase III) | Previously untreated, poor-prognosis advanced RCC | Median: 10.9 months | Median: 3.8 months | [1] [2] |
| Interferon-α (Phase III) | (Control group in the same trial) | Median: 7.3 months | Information missing | [1] |
| This compound (Meta-Analysis) | Low-risk advanced RCC | Mortality Rate: 0.23 (95% CI, 0.15-0.31) | Information missing | [2] [3] |
| Pazopanib (Meta-Analysis) | Low-risk advanced RCC | Mortality Rate: 0.44 (95% CI, 0.40-0.47) | Information missing | [2] [3] |
| This compound (Meta-Analysis) | High-risk advanced RCC | Mortality Rate: 0.73 (95% CI, 0.69-0.76) | Information missing | [2] [3] |
| Pazopanib (Meta-Analysis) | High-risk advanced RCC | Mortality Rate: 0.67 (95% CI, 0.64-0.71) | Information missing | [2] [3] |
This compound is a specific inhibitor of the mTOR (mammalian target of rapamycin) kinase, which plays a central role in cell growth, proliferation, and survival [1]. The following diagram illustrates the signaling pathway that this compound targets.
The primary efficacy data for this compound comes from an international, three-arm Phase III trial that involved 626 previously untreated patients with advanced renal cell carcinoma (RCC) and poor prognostic features [1].
| Parameter | This compound | Everolimus |
|---|---|---|
| Route of Administration | Intravenous (IV) [1] [2] [3] | Oral [1] [3] [4] |
| Bioavailability | ~100% (due to IV administration) [3] | Low and variable; approximately 30% [1] [4] |
| Absorption & Food Effect | Not applicable (IV) [1] | Rapid absorption (Tmax: 1-1.8 hours); reduced by high-fat meal (Cmax ↓60%, AUC ↓16%) [1] [4] |
| Distribution (Volume) | High (Mean Vdss: 172 L for 25 mg dose, increases with higher doses) [1] [2] | High (Central Vd: 191 L, Peripheral Vd: 517 L) [1] |
| Protein Binding | ~87% [2] | ~75% [1] |
| Blood/Plasma Partitioning | Extensive distribution into formed blood elements [2] | Preferentially partitioned into red blood cells (blood/plasma ratio ~5:35) [5] |
| Metabolism | Primarily hepatic via CYP3A4; hydrolyzed to active metabolite sirolimus [6] [1] [2] | Primarily hepatic via CYP3A4 (and CYP3A5, CYP2C8); not converted to sirolimus [1] [4] |
| Active Metabolites | Sirolimus (equally potent) [6] [2] [7] | No major active metabolites reported [7] |
| Half-life | This compound: ~17.3 hours; Sirolimus: ~54.6 hours [2] | ~30 hours [4] |
| Clearance | 16.2 L/h [2] | Bodyweight-adjusted dosing required in children [4] |
| Excretion | Primarily feces (76%); urine (4.6%) [2] | Information not available in search results |
| Key PK Challenges | Complex PK due to formation of active metabolite sirolimus; nonlinear (less than dose-proportional) exposure at higher doses [6] [7] | High inter-individual PK variability (CV >85%); low and variable oral bioavailability; requires consistent administration with respect to food [1] [4] |
This compound and everolimus share a common mechanism of action but undergo distinct metabolic pathways, which is a critical differentiator in their pharmacokinetic profiles.
mTOR Inhibition Mechanism Both drugs are allosteric inhibitors of the mTOR complex 1 (mTORC1). They first bind with high affinity to the intracellular immunophilin FK506-binding protein 12 (FKBP-12). This drug-FKBP-12 complex then binds to and inhibits mTORC1, a key regulator of cell growth, proliferation, and angiogenesis [8] [1] [7]. Inhibition of mTORC1 blocks downstream signaling, leading to G1 cell cycle arrest in tumor cells [2].
Metabolic Pathways The following diagram illustrates the key metabolic differences:
The comparative data in the table is derived from specific clinical and analytical methods. Here are the details for key studies:
1. Population PK Modeling of this compound and Sirolimus
2. Clinical PK and Bioavailability Assessment of Everolimus
The pharmacokinetic differences have direct consequences for drug development and clinical practice:
The table below summarizes the efficacy and safety outcomes of this compound from pivotal clinical trials in various cancers.
| Cancer Type | Trial Phase / Type | Patient Population / Comparator | Key Efficacy Outcomes | Common Adverse Events (Grade 3-4) | Conclusion on Clinical Benefit |
|---|---|---|---|---|---|
| Intermediate-Risk Rhabdomyosarcoma [1] | Phase III (ARST1431) | Pediatric-to-young adult patients; this compound + VAC/VI chemo vs. chemo alone [1] | 3-year EFS: 66.8% (this compound) vs. 64.8% (Control); HR 0.86, P=0.44 [1] | Information not specified in source | Negative Trial: No significant benefit from addition [1] |
| Advanced Renal Cell Carcinoma (RCC) [2] [3] | Phase III & Meta-Analysis | First-line therapy; this compound vs. Pazopanib [2] | Low-Risk Group Mortality: 0.23 (this compound) vs. 0.44 (Pazopanib) [2] High-Risk Group Mortality: 0.73 (this compound) vs. 0.67 (Pazopanib) [2] | Anemia (13%), hyperglycemia (9%), asthenia (8%) [3] | Superior in low-risk, inferior in high-risk patients vs. pazopanib [2] | | Relapsed/Refractory Multiple Myeloma [4] | Phase II | Single-agent this compound (25 mg IV weekly) [4] | Total Response Rate: 38% (1 PR, 5 MR) [4] Median Time to Progression: 138 days [4] | Fatigue (n=3), neutropenia (n=2), thrombocytopenia (n=2) [4] | Modest single-agent activity, supports combination therapy research [4] | | Advanced/Recurrent Endometrial Cancer [5] | Phase I (Combination) | this compound + Metformin [5] | Objective Response Rate (ORR): 6% [5] Clinical Benefit Rate: 39% [5] | No new safety concerns; combination was well-tolerated [5] | Promising antitumor activity, especially with PI3K/RAS pathway alterations [5] | | Lung Adenocarcinoma [6] | Preclinical & Clinical | In vivo mouse model; this compound + Cisplatin/Gemcitabine [6] | Combination significantly inhibited tumor growth vs. This compound alone or standard chemo [6] | Information not specified in source | Potentiated chemotherapy effect, urges further clinical exploration [6] |
For researchers aiming to replicate or understand these trials, here are the detailed methodologies.
Phase III Trial in Rhabdomyosarcoma (ARST1431) [1]
Phase II Trial in Multiple Myeloma [4]
Phase I Trial in Endometrial Cancer (Combination Therapy) [5]
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [8]. The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the drug's site of action.
The diagram shows how growth factor signals activate PI3K and AKT, which in turn stimulate mTOR Complex 1 (mTORC1). Active mTORC1 promotes protein synthesis and cell proliferation by phosphorylating downstream effectors like p70S6K and 4E-BP1 [7] [4]. This compound, after intracellular conversion to sirolimus, forms a complex with FKBP12. This complex directly binds to and inhibits mTORC1, thereby arresting the cell cycle and suppressing tumor growth [8] [6].
The table below summarizes the key comparative aspects of this compound and its metabolite, sirolimus.
| Feature | This compound | Sirolimus (Metabolite) |
|---|---|---|
| Role/Description | Prodrug; mTOR inhibitor [1] [2] | Active metabolite; mTOR inhibitor [1] [2] |
| Primary Mechanism of Action | Specific inhibitor of mTOR kinase, interfering with proteins that regulate cell proliferation, growth, and survival [2]. | Inhibits mTOR with activity comparable to this compound [3]. |
| Reported Comparative Activity | Possesses intrinsic mTOR inhibitory activity [3]. | Exhibits equipotent mTOR inhibitory activity compared to this compound [3]. |
| Key Metabolic Pathway | Rapidly hydrolyzed by carboxyesterases to sirolimus [1]. | Further metabolized primarily by CYP3A4 enzymes [1] [4]. |
| Clinical Significance | Approved for advanced Renal Cell Carcinoma (RCC); activity attributed to both itself and sirolimus [5] [2]. | Contributes significantly to the overall pharmacological activity and toxicity profile [1]. |
The following diagram illustrates the metabolic relationship between this compound and sirolimus, and their shared mechanism of action.
Health Hazard;Environmental Hazard